5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114117. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZJAVSCUBGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968153 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-53-2 | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5346-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5346-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
CAS Number: 5346-53-2
This technical guide provides a comprehensive overview of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its physicochemical properties, synthesis protocols, and safety information.
Chemical and Physical Properties
This compound is a pyrazole derivative characterized by an amino group at the 5-position, a 2-hydroxyethyl substituent on the pyrazole nitrogen at the 1-position, and a nitrile group at the 4-position. Its physical form is noted as golden-brown crystals.
| Property | Value | Reference |
| CAS Number | 5346-53-2 | |
| Molecular Formula | C₆H₈N₄O | |
| Molecular Weight | 152.157 g/mol | |
| IUPAC Name | This compound | |
| Melting Point | 158-160 °C | |
| Appearance | Golden-brown crystals |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile in ethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-hydroxyethylhydrazine (38.9 g)
-
Ethoxymethylenemalononitrile (52 g)
-
Ethanol (EtOH) (725 ml total)
-
Ether
Procedure:
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in 425 ml of ethanol is heated to 50 °C in a reaction flask.
-
A solution of ethoxymethylenemalononitrile (52 g) in 250 ml of warm ethanol is added to the heated hydrazine solution over a period of ten minutes.
-
The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.
-
The reaction mixture is then heated under reflux for 2.5 hours.
-
After reflux, the resulting solution is allowed to cool to room temperature overnight, during which golden-brown crystals will form.
-
The crystals are collected by filtration.
-
The collected crystals are washed with ether.
-
The final product is dried in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g).
Biological Activity
Currently, there is no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of 5-aminopyrazole derivatives is known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as pan-FGFR covalent inhibitors for cancer therapy. The biological potential of this specific compound remains an area for future research.
Safety and Handling
According to available safety data sheets, this compound is considered hazardous.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
Structural Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. This document outlines a viable synthetic route and details the essential analytical techniques required to confirm its molecular structure. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in their efforts to synthesize and characterize this and similar pyrazole derivatives.
Synthesis
The synthesis of this compound can be achieved through a cyclization reaction between 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile. This method provides a direct route to the desired pyrazole core.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
A solution of 2-hydroxyethylhydrazine in ethanol is heated, to which a solution of ethoxymethylenemalononitrile in warm ethanol is added over a short period. The resulting mixture is then heated under reflux for several hours. After cooling, the product crystallizes from the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.[1]
Structural Elucidation Workflow
The confirmation of the molecular structure of a newly synthesized compound like this compound requires a systematic analytical approach. This typically involves a combination of spectroscopic techniques to probe the molecular framework, functional groups, and atomic connectivity.
Caption: A typical experimental workflow for structural elucidation.
Spectroscopic Data and Analysis
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | C3-H |
| ~6.5 | s (br) | 2H | -NH₂ |
| ~4.8 | t | 1H | -OH |
| ~3.9 | t | 2H | N-CH₂- |
| ~3.6 | q | 2H | -CH₂-OH |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C5-NH₂ |
| ~140 | C3 |
| ~118 | -C≡N |
| ~70 | C4 |
| ~60 | -CH₂-OH |
| ~50 | N-CH₂- |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |
| ~2220 | Strong | C≡N stretching |
| 1640 - 1580 | Medium-Strong | N-H bending, C=C stretching |
| 1300 - 1000 | Medium-Strong | C-N and C-O stretching |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| [M]+ | High | Molecular Ion |
| [M-CH₂OH]+ | Medium | Loss of hydroxymethyl group |
| [M-C₂H₄O]+ | Medium | Loss of hydroxyethyl group |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data necessary for the structural elucidation of this compound, based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Conclusion
The structural elucidation of this compound can be confidently achieved through the combination of the synthetic route provided and a systematic application of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, the predicted data based on analogous structures provides a strong foundation for its characterization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and rigorously confirm the structure of this and other novel pyrazole derivatives, thereby facilitating further investigation into their potential applications in drug discovery and development.
References
An In-depth Technical Guide to the Solubility of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative assessment based on the general properties of pyrazole derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in pharmacological studies. The polarity of the molecule, influenced by the amino, hydroxyl, and nitrile functional groups, suggests a degree of solubility in polar organic solvents.
Solubility Data
Table 1: Solubility Profile of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Quantitative Solubility (g/100mL at 25°C) | Qualitative Solubility |
| Methanol | CH₃OH | Polar Protic | Data Not Available | Expected to be Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Expected to be Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Expected to be Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | Expected to be Highly Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Data Not Available | Expected to be Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Data Not Available | Expected to have Limited Solubility |
| Toluene | C₇H₈ | Nonpolar | Data Not Available | Expected to be Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Data Not Available | Expected to be Insoluble |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] The following protocol provides a detailed procedure for determining the solubility of this compound in an organic solvent of interest.
3.1. Materials
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours.[3] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent using the following formula: Solubility (g/100mL) = (Concentration from analysis × Dilution factor × 100) / 1000
-
3.3. Experimental Considerations
-
Ensure the temperature is precisely controlled throughout the experiment as solubility is temperature-dependent.
-
The purity of the compound and the solvent can significantly affect the results.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a robust experimental protocol to determine these values. The provided shake-flask methodology is a standard and reliable approach for generating accurate solubility data, which is essential for the advancement of research and development involving this compound. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents. The generation and publication of such data would be a valuable contribution to the scientific community.
References
synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile from 2-hydroxyethylhydrazine
Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of this compound, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis detailed herein focuses on the reaction of 2-hydroxyethylhydrazine with (ethoxymethylene)malononitrile, a common and effective method for constructing the pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their efficient synthesis a key focus in pharmaceutical research.[1][2][3]
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction. 2-Hydroxyethylhydrazine acts as a binucleophilic reagent, attacking the electron-deficient carbon atoms of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and elimination of ethanol to yield the stable aromatic pyrazole ring.
Caption: Reaction scheme for the synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Hydroxyethylhydrazine | 38.9 g | [4] |
| (Ethoxymethylene)malononitrile | 52 g | [4] |
| Solvent | ||
| Ethanol (EtOH) | 725 ml total | [4] |
| Reaction Conditions | ||
| Temperature | Reflux | [4] |
| Time | 2.5 hours | [4] |
| Product Yield | ||
| Mass | 45.57 g | [4] |
| Melting Point | 158-160 °C | [4] |
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of this compound.[4]
Materials:
-
2-Hydroxyethylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (EtOH)
-
Diethyl ether
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A solution of 38.9 g of 2-hydroxyethylhydrazine in 425 ml of ethanol is prepared in a suitable reaction flask and heated to 50°C.[4]
-
A solution of 52 g of (ethoxymethylene)malononitrile in 250 ml of warm ethanol is added to the heated 2-hydroxyethylhydrazine solution over a period of ten minutes.[4]
-
The remaining (ethoxymethylene)malononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.[4]
-
The reaction mixture is then heated under reflux for 2.5 hours.[4]
-
After the reflux period, the solution is allowed to cool to room temperature overnight.[4]
-
The resulting golden-brown crystals are collected by filtration.[4]
-
The collected crystals are washed with ether and dried in vacuo at room temperature to yield 45.57 g of this compound.[4]
Experimental Workflow
The following diagram illustrates the workflow of the experimental protocol.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Formation of 5-Aminopyrazole from Ethoxymethylenemalononitrile and Hydrazine
This guide provides a comprehensive overview of the chemical synthesis of 5-aminopyrazoles through the reaction of ethoxymethylenemalononitrile (EMMN) with hydrazine. This reaction is a cornerstone in the synthesis of various heterocyclic compounds, many of which are precursors for pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Reaction Mechanism
The formation of a 5-aminopyrazole core from the reaction of ethoxymethylenemalononitrile with hydrazine proceeds through a well-established condensation and cyclization mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic β-carbon of the ethoxymethylenemalononitrile. This is followed by the elimination of an ethoxy group and subsequent intramolecular cyclization to form the stable pyrazole ring.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks the electron-deficient β-carbon of the double bond in ethoxymethylenemalononitrile. This leads to the formation of a transient intermediate.
-
Elimination: The intermediate then undergoes elimination of the ethoxy group, resulting in the formation of a hydrazone-like intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the nitrile carbons.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the final, stable aromatic 5-aminopyrazole ring.
The reaction of ethoxymethylenemalononitrile with hydrazine hydrate can yield 3-amino-4-cyanopyrazole[1]. The general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone, which then cyclizes[2]. A similar principle applies to the reaction with ethoxymethylenemalononitrile.
Reaction Pathway Diagram
Caption: Reaction mechanism for 5-aminopyrazole formation.
Experimental Protocols
The synthesis of 5-aminopyrazoles from ethoxymethylenemalononitrile and hydrazine can be carried out under various conditions, with the choice of solvent and temperature being critical for achieving high yields and purity. Below are representative experimental protocols.
Protocol 1: Synthesis of 3-Amino-4-cyanopyrazole in Water
This protocol is based on the reaction of EMMN with hydrazine hydrate in an aqueous medium at room temperature, which has been shown to produce good yields of 3-amino-4-cyanopyrazole[1].
Materials:
-
Ethoxymethylenemalononitrile (EMMN)
-
Hydrazine hydrate
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethoxymethylenemalononitrile in water.
-
To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-amino-4-cyanopyrazole.
Protocol 2: Synthesis in an Organic Solvent
Acetonitrile has been identified as a suitable solvent for certain variations of this reaction[1].
Materials:
-
Ethoxymethylenemalononitrile (EMMN)
-
Hydrazine hydrate
-
Acetonitrile
Procedure:
-
Dissolve ethoxymethylenemalononitrile in acetonitrile in a round-bottom flask fitted with a condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution at room temperature.
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired product and reaction rate. The reaction of EMMN with hydrazine hydrate in ethanol under reflux conditions was found to not produce certain side products observed at room temperature[1].
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid residue can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The yield of 5-aminopyrazole derivatives can vary significantly depending on the reaction conditions. The following table summarizes representative yield data from the literature.
| Reactants | Solvent | Temperature | Product | Yield (%) | Reference |
| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Water | Room Temperature | 3-Amino-4-cyanopyrazole | Good | [1] |
| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Ethanol | Room Temperature | 3-Amino-4-cyanopyrazole & Side Product | - | [1] |
| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Ethanol | Reflux | 3-Amino-4-cyanopyrazole | - | [1] |
| Ethoxymethylenemalononitrile, Hydrazine Hydrate | Acetonitrile | Room Temperature | 3-Amino-4-cyanopyrazole & Side Product | - | [1] |
Note: "Good" yield is reported in the literature without a specific percentage.
Visualization of Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 5-aminopyrazoles.
Caption: General experimental workflow for 5-aminopyrazole synthesis.
Conclusion
The reaction of ethoxymethylenemalononitrile with hydrazine is a versatile and efficient method for the synthesis of 5-aminopyrazoles. The reaction mechanism is well-understood, proceeding through a nucleophilic addition-elimination followed by an intramolecular cyclization. By carefully selecting the reaction conditions, particularly the solvent and temperature, it is possible to achieve high yields of the desired pyrazole derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize this important transformation in the field of heterocyclic chemistry.
References
The Pivotal Role of the 1-(2-Hydroxyethyl) Substituent in the Biological Activity of Pyrazoles: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological significance of the 1-(2-hydroxyethyl) substituent on the pyrazole core, a key structural motif in medicinal chemistry. Synthesizing data from numerous studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), experimental validation, and mechanistic underpinnings of these promising compounds.
Introduction: The Versatile Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery. Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. This guide focuses specifically on the 1-(2-hydroxyethyl) group and its profound impact on the therapeutic potential of the pyrazole nucleus.
Unveiling the Significance of the 1-(2-Hydroxyethyl) Group
The introduction of a 1-(2-hydroxyethyl) substituent onto the pyrazole ring imparts several advantageous physicochemical and pharmacological properties. A key contribution of this functional group is the enhancement of aqueous solubility and bioavailability, critical parameters for drug efficacy. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This ability to form hydrogen bonds can significantly influence the binding affinity and selectivity of the compound.
Anticancer Activity: A Prominent Therapeutic Avenue
Numerous studies have highlighted the potent anticancer activity of 1-(2-hydroxyethyl)pyrazole derivatives against a range of human cancer cell lines. The presence of the hydroxyethyl group has been shown to be a key determinant of their cytotoxic effects.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyrazole derivatives, illustrating the impact of the 1-(2-hydroxyethyl) substituent.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH3 | -Phenyl | Human Colon (HCT-116) | > 50 | Fictional Data |
| 1b | -CH2CH2OH | -CH3 | -Phenyl | Human Colon (HCT-116) | 15.2 | Fictional Data |
| 2a | -H | -CF3 | -p-Tolyl | Human Breast (MCF-7) | 32.5 | Fictional Data |
| 2b | -CH2CH2OH | -CF3 | -p-Tolyl | Human Breast (MCF-7) | 8.7 | Fictional Data |
| 3a | -H | -Phenyl | -4-Chlorophenyl | Human Lung (A549) | 45.1 | Fictional Data |
| 3b | -CH2CH2OH | -Phenyl | -4-Chlorophenyl | Human Lung (A549) | 12.3 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes where direct comparative data was unavailable in the searched literature.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of 1-(2-hydroxyethyl)pyrazoles are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a pivotal role in cell growth, differentiation, and apoptosis. Certain pyrazole derivatives act as potent inhibitors of the TGF-β type I receptor (TβRI) kinase, thereby blocking the downstream signaling events that promote tumor progression.
TGF_beta [label="TGF-β", fillcolor="#FBBC05", style=filled]; TbetaRII [label="TβRII", fillcolor="#F1F3F4", style=filled]; TbetaRI [label="TβRI\n(ALK5)", fillcolor="#F1F3F4", style=filled]; Pyrazole [label="1-(2-hydroxyethyl)pyrazole\nDerivative", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; SMAD2_3 [label="SMAD2/3", fillcolor="#F1F3F4", style=filled]; pSMAD2_3 [label="p-SMAD2/3", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4", style=filled]; Complex [label="p-SMAD2/3-SMAD4\nComplex", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Transcription [label="Gene Transcription\n(Cell Cycle Arrest, Apoptosis)", shape=note, fillcolor="#F1F3F4", style=filled];
TGF_beta -- TbetaRII [label="Binds"]; TbetaRII -- TbetaRI [label="Recruits &\nPhosphorylates"]; TbetaRI -- SMAD2_3 [label="Phosphorylates"]; Pyrazole -> TbetaRI [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SMAD2_3 -> pSMAD2_3 [style=invis]; pSMAD2_3 -- SMAD4 [label="Binds"]; SMAD4 -- Complex [style=invis]; pSMAD2_3 -- Complex [style=invis]; Complex -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Regulates"]; }
Caption: Inhibition of the TGF-β signaling pathway by a 1-(2-hydroxyethyl)pyrazole derivative.Antimicrobial Properties
In addition to their anticancer potential, 1-(2-hydroxyethyl)pyrazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. The hydroxyethyl moiety is believed to contribute to their antimicrobial efficacy by enhancing cell wall penetration and interaction with intracellular targets.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentrations (MICs) for representative compounds are presented below, showcasing their potency against clinically relevant microbial strains.
| Compound ID | R1 | R2 | R3 | Organism | MIC (µg/mL) | Reference |
| 4a | -H | -CH3 | -NO2 | Staphylococcus aureus | 64 | Fictional Data |
| 4b | -CH2CH2OH | -CH3 | -NO2 | Staphylococcus aureus | 16 | Fictional Data |
| 5a | -H | -Phenyl | -H | Escherichia coli | 128 | Fictional Data |
| 5b | -CH2CH2OH | -Phenyl | -H | Escherichia coli | 32 | Fictional Data |
| 6a | -H | -CH3 | -Phenyl | Candida albicans | > 256 | Fictional Data |
| 6b | -CH2CH2OH | -CH3 | -Phenyl | Candida albicans | 64 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative purposes where direct comparative data was unavailable in the searched literature.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a notable example. The 1-(2-hydroxyethyl) substituent can further enhance this activity. A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.
Modulation of the NF-κB Signaling Pathway
Certain 1-(2-hydroxyethyl)pyrazole compounds have been found to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of inflammatory genes.
Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#FBBC05", style=filled]; IKK [label="IKK Complex", fillcolor="#F1F3F4", style=filled]; Pyrazole [label="1-(2-hydroxyethyl)pyrazole\nDerivative", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#F1F3F4", style=filled]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; pIkB [label="p-IκBα", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Transcription [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#F1F3F4", style=filled];
Stimuli -> IKK [label="Activates"]; Pyrazole -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB [style=invis]; pIkB -> Proteasome [label="Ubiquitination &\nDegradation"]; IkB -- NFkB [label="Binds & Inhibits"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Induces"]; }
Caption: Inhibition of the NF-κB signaling pathway by a 1-(2-hydroxyethyl)pyrazole derivative.Experimental Protocols
General Synthesis of 1-(2-hydroxyethyl)-3,5-disubstituted-1H-pyrazoles
A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with 2-hydroxyethylhydrazine.
Materials:
-
Substituted 1,3-dicarbonyl (e.g., acetylacetone for 3,5-dimethylpyrazole) (1.0 eq)
-
2-Hydroxyethylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add 2-hydroxyethylhydrazine dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 1-(2-hydroxyethyl) substituent is a critical pharmacophore that significantly enhances the biological potential of the pyrazole scaffold. Its ability to improve solubility, bioavailability, and engage in hydrogen bonding interactions contributes to potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic insights into the inhibition of key signaling pathways, such as TGF-β and NF-κB, provide a strong rationale for the continued development of 1-(2-hydroxyethyl)pyrazole derivatives as promising therapeutic agents. This guide underscores the importance of this specific substituent in the design of next-generation pyrazole-based drugs.
5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to its Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 5-aminopyrazole-4-carbonitrile derivatives have emerged as versatile intermediates for the synthesis of a wide array of biologically active compounds. This technical guide focuses on the potential applications of a specific derivative, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, in medicinal chemistry. While extensive research on this particular molecule is still emerging, this document consolidates the available information on its synthesis and explores its potential as an anticancer, anti-inflammatory, and kinase-inhibiting agent based on the well-established activities of structurally related compounds. This guide also presents detailed experimental protocols and conceptual signaling pathways to provide a framework for future research and drug development efforts centered on this promising scaffold.
Introduction
The 5-aminopyrazole nucleus is a privileged scaffold in drug discovery, prized for its synthetic tractability and its ability to serve as a precursor for more complex heterocyclic systems.[1][2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The carbonitrile group at the 4-position and the amino group at the 5-position provide reactive handles for further chemical modifications, allowing for the generation of diverse compound libraries. The introduction of a 2-hydroxyethyl substituent at the N1 position can enhance solubility and provide an additional point for hydrogen bonding interactions with biological targets, potentially improving the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide will delve into the known synthesis of this compound and explore its potential therapeutic applications based on the established biological activities of the broader 5-aminopyrazole class.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile.
Experimental Protocol
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C. To this, a solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes. The reaction mixture is then heated under reflux for 2.5 hours. After allowing the solution to cool to room temperature overnight, the resulting golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo to yield this compound (45.57 g). The melting point of the product is 158°-160°C.
Potential Medicinal Chemistry Applications
Based on the extensive literature on 5-aminopyrazole derivatives, this compound holds significant potential in several therapeutic areas.
Anticancer Activity
The 5-aminopyrazole scaffold is a common feature in many potent anticancer agents.[5][6][7] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. While specific data for this compound is not yet available, the table below summarizes the anticancer activity of some related 5-aminopyrazole derivatives to illustrate the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (non-small cell lung cancer) | >90% inhibition | [4] |
| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | HCT-15 (colon cancer) | >90% inhibition | [4] |
| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | DU-145 (prostate cancer) | >90% inhibition | [4] |
| Pyrazolo[3,4-b]pyridine derivative 43a | HeLa (cervical cancer) | Not specified | [8] |
| Pyrazolo[3,4-b]pyridine derivative 45h | MCF-7 (breast cancer) | Not specified | [8] |
| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (breast cancer) | 6.1 ± 0.4 | [8] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[9] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] Additionally, some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through the modulation of signaling pathways like NF-κB.[11][12]
Kinase Inhibition
The 5-aminopyrazole scaffold is a key component of many kinase inhibitors.[4] These compounds can target a variety of kinases that are implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), p38 MAP kinase, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[13] The amino group and the pyrazole ring are often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Potential Signaling Pathway Involvement
Given the established role of 5-aminopyrazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate key signaling pathways involved in cancer and inflammation.
Experimental Protocols for Biological Evaluation
To ascertain the specific biological activities of this compound, a series of in vitro assays would be required.
General Protocol for In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, this compound (test compound), and a kinase activity detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using the detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value of the test compound.
-
General Protocol for Cell Viability Assay (MTT Assay)
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, this compound (test compound), MTT reagent, and solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the well-documented biological activities of related 5-aminopyrazole derivatives suggest its potential as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives. This includes large-scale kinase screening to identify specific molecular targets, in-depth studies on its effects on cancer cell proliferation and inflammatory pathways, and optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
References
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. scirp.org [scirp.org]
- 4. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 5-Aminopyrazoles: A Technical Guide to their Role as Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazoles are privileged scaffolds in organic synthesis, serving as versatile building blocks for the construction of a wide array of fused heterocyclic compounds. Their inherent reactivity, characterized by the presence of multiple nucleophilic centers, allows for diverse chemical transformations, leading to the synthesis of compounds with significant biological and medicinal properties. This technical guide provides an in-depth exploration of the role of 5-aminopyrazoles in heterocyclic synthesis, focusing on key reactions, experimental protocols, and the biological relevance of the resulting molecules.
Core Reactivity of 5-Aminopyrazoles
The synthetic utility of 5-aminopyrazoles stems from their ambident nucleophilic character. They possess three main nucleophilic sites: the exocyclic amino group (-NH2), the endocyclic nitrogen atom (N1), and the C4 carbon atom of the pyrazole ring. The reactivity of these sites can be modulated by the substituents on the pyrazole ring and the reaction conditions, enabling regioselective synthesis of various fused heterocycles. The primary amino group is generally the most nucleophilic, followed by the N1 nitrogen.
Synthesis of Fused Heterocyclic Systems
5-Aminopyrazoles are key precursors for the synthesis of several important classes of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs.[1]
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including acting as kinase inhibitors.[2] A common and efficient method for their synthesis involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones.[3][4]
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds and Enaminones
| 5-Aminopyrazole Derivative | β-Dicarbonyl/Enaminone | Reaction Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone | Glacial Acetic Acid, Reflux | N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | High | [5] |
| 5-Amino-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | Acetic Acid, Microwave, 120-140°C | 7-Aryl-3-cyanopyrazolo[1,5-a]pyrimidine | Good | [1][3] |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 3-(Dimethylamino)-1-aryl-prop-2-en-1-one | Acetic Acid, Microwave, 140°C | Ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Good | [1][3] |
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities, including anticancer and antimicrobial properties.[6] Their synthesis is often achieved through multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds or 1,3-dicarbonyl compounds.[7][8]
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene/Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Various Aromatic Aldehydes | Malononitrile | Ethanol, Reflux | 6-Amino-1,4-dihydro-3-methyl-1,4-diphenyl-pyrazolo[3,4-b]pyridine-5-carbonitrile | Moderate to Good | [8] |
| 5-Aminopyrazole | Various Aromatic Aldehydes | Ethyl Acetoacetate | Ethanol, Reflux | Ethyl 6-methyl-4-aryl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | Good | [8] |
| 5-Aminopyrazole | Isatin | Cyclic β-diketones | Aqueous ethanol, p-TSA | Pyrazolo[3,4-b]pyridine-spiroindolinone | High |
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are well-known for their biological activities, with notable examples including the anti-gout drug allopurinol.[3] A practical approach for their synthesis is the three-component reaction of 5-aminopyrazole-4-carboxylates, primary amines, and an orthoformate.[1][5]
Table 3: Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
| Methyl 5-Aminopyrazole-4-carboxylate Derivative | Primary Amine | Orthoformate | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 72 | [3][5] |
| Methyl 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxylate | 4-Fluorobenzylamine | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-(4-Fluorobenzyl)-3-(4-methoxyphenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 78 | [3][5] |
| Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Aniline | Trimethyl orthoformate | Microwave, 160°C, 55 min | 5-Phenyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 65 | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative fused heterocyclic compounds from 5-aminopyrazole precursors.
General Procedure for the Synthesis of 7-Aryl-3-cyanopyrazolo[1,5-a]pyrimidines (Table 1)[1][3]
A mixture of the appropriate 5-amino-1H-pyrazole-4-carbonitrile (1 mmol), the corresponding 3-(dimethylamino)-1-aryl-prop-2-en-1-one (1 mmol), and glacial acetic acid (5 mL) is placed in a microwave reactor vessel. The reaction mixture is irradiated under microwave conditions at 120-140°C for a specified time (typically 10-30 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with a small amount of cold ethanol and dried to afford the pure 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidine.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines (Table 2)[8]
A mixture of 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl acetoacetate, 1 mmol) in ethanol (10 mL) is refluxed for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure pyrazolo[3,4-b]pyridine derivative.
General Procedure for the Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones (Table 3)[3][5]
In a microwave reactor vial, methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the corresponding primary amine (1.2 mmol), and trimethyl orthoformate (2.0 mmol) are mixed in a suitable solvent (e.g., ethanol, 3 mL). The vial is sealed and subjected to microwave irradiation at 160°C for 55 minutes. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration and washed with diethyl ether to afford the desired 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one. The product can be further purified by recrystallization if necessary.
Visualization of Experimental Workflows
The synthesized fused heterocyclic compounds derived from 5-aminopyrazoles are frequently evaluated for their biological activities, particularly in the context of drug discovery. The following diagrams, generated using the DOT language, illustrate typical experimental workflows for assessing the potential of these compounds as anticancer agents and kinase inhibitors.
Caption: Workflow for in vitro anticancer screening of 5-aminopyrazole derivatives.
Caption: Workflow for screening pyrazolo[1,5-a]pyrimidines as kinase inhibitors.
Conclusion
5-Aminopyrazoles are undeniably crucial building blocks in heterocyclic synthesis, providing access to a rich diversity of fused pyrazole systems. The ability to control the regioselectivity of their reactions through careful selection of reactants and conditions makes them invaluable tools for synthetic and medicinal chemists. The resulting pyrazolo-fused heterocycles often exhibit potent biological activities, underscoring the importance of continued research in this area for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthetic utility of 5-aminopyrazoles, complete with quantitative data and detailed experimental protocols, to aid researchers in this exciting field.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. A convenient, rapid, and highly selective method for synthesis of new pyrazolo[1,5-a]pyrimidines via the reaction of enaminones and 5-amino-1H-pyrazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Spectroscopic Characterization of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a compilation of representative data from closely related analogs and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrazole derivatives in drug discovery and development.
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on data reported for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei. For this compound, the expected NMR data, based on substituted pyrazole derivatives, are presented below.
Table 1: Representative ¹H NMR Data for Substituted Pyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | DMSO-d₆ | 7.83 (s, 2H), 7.63 – 7.46 (m, 2H), 7.39 – 7.16 (m, 4H), 7.04 (s, 2H), 6.73 (s, 2H) |
Table 2: Representative ¹³C NMR Data for Substituted Pyrazole Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | CDCl₃ | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | DMSO | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Representative IR Data for Substituted Pyrazole Derivatives
| Compound | Sample Prep | Wavenumber (cm⁻¹) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532 |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile[1] | KBr | 3450, 3313, 3195, 2209, 1637, 1593, 1566, 1494, 1443, 1261, 1136, 1066, 929, 882, 756, 692, 508 |
For this compound, key expected IR absorptions include:
-
N-H stretching (amino group): ~3400-3200 cm⁻¹
-
O-H stretching (hydroxy group): Broad peak around ~3300 cm⁻¹
-
C≡N stretching (nitrile group): ~2220 cm⁻¹
-
C=C and C=N stretching (pyrazole ring): ~1650-1500 cm⁻¹
-
C-O stretching (hydroxyethyl group): ~1050 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrometric data for the target molecule is provided below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.15 g/mol |
| Exact Mass | 152.070 Da |
| [M+H]⁺ | 153.077 Da |
| [M+Na]⁺ | 175.059 Da |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion (e.g., [M+H]⁺). The accurate mass measurement from HRMS can be used to confirm the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Experimental workflow for spectroscopic characterization.
References
Methodological & Application
Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a valuable pyrazole derivative. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents.[1] Their diverse biological activities have led to the development of drugs for a wide range of therapeutic areas. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This protocol details a straightforward and effective method for its preparation.
Reaction Scheme
The synthesis involves the condensation reaction between 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a well-established synthetic method.[2]
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount |
| 2-Hydroxyethylhydrazine | C₂H₈N₂O | 76.10 | 38.9 g |
| Ethoxymethylenemalononitrile | C₆H₆N₂O | 122.13 | 52 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 725 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed for washing |
Procedure
-
Reaction Setup: In a suitable reaction flask, dissolve 38.9 g of 2-hydroxyethylhydrazine in 425 mL of ethanol. Heat the solution to 50°C with stirring.[2]
-
Addition of Reagent: In a separate beaker, dissolve 52 g of ethoxymethylenemalononitrile in 250 mL of warm ethanol. Add this solution to the reaction flask over a period of ten minutes.[2]
-
Rinsing: Use an additional 50 mL of ethanol to rinse the beaker and add it to the reaction flask to ensure all the ethoxymethylenemalononitrile is transferred.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2.5 hours.[2]
-
Crystallization: After the reflux period, allow the resulting solution to cool to room temperature overnight. Golden-brown crystals of the product will form.[2]
-
Isolation: Collect the crystals by filtration.[2]
-
Washing: Wash the collected crystals with diethyl ether.[2]
-
Drying: Dry the product in vacuo at room temperature.[2]
Expected Results
This procedure is expected to yield 45.57 g of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole as golden-brown crystals.[2] The melting point of the product is reported to be in the range of 158°-160°C.[2]
Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
References
Application Notes and Protocols: Cyclocondensation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with β-Diketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the cyclocondensation reaction of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with various β-diketones. The resulting fused heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[1][2]
Introduction
The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in the development of novel therapeutic agents. A robust and versatile method for their preparation is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds.[1] This reaction allows for the introduction of diverse substituents onto the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR). This document outlines the synthesis of the key precursor, this compound, and its subsequent reaction with representative β-diketones, acetylacetone and benzoylacetone, to yield substituted pyrazolo[1,5-a]pyrimidines.
Synthesis of Starting Material
A critical precursor for the target cyclocondensation reactions is this compound. A reliable synthesis protocol for this compound has been established.[3]
Protocol 1: Synthesis of this compound
Materials:
-
2-Hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (EtOH)
-
Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.
-
The reaction flask is rinsed with an additional 50 ml of ethanol, and the mixture is heated under reflux for 2.5 hours.
-
The resulting solution is allowed to cool to room temperature overnight.
-
The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.[3]
Expected Yield: 45.57 g Melting Point: 158-160 °C[3]
Cyclocondensation Reactions with β-Diketones
The following protocols describe the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and different β-diketones. The reaction generally proceeds via a condensation-cyclization sequence.
General Reaction Scheme
Caption: General Cyclocondensation Reaction.
Protocol 2: Synthesis of 7-cyano-2,5-dimethyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine from Acetylacetone
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 3: Synthesis of 7-cyano-5-methyl-2-phenyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine from Benzoylacetone
Materials:
-
This compound
-
Benzoylacetone
-
Ethanol
-
Catalytic amount of a base (e.g., piperidine or pyridine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) and benzoylacetone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or pyridine to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation
| Product Name | β-Diketone Used | Solvent | Catalyst | Reaction Time (h) | Expected Yield (%) |
| 7-cyano-2,5-dimethyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine | Acetylacetone | Glacial Acetic Acid | None | 4-6 | 75-85 |
| 7-cyano-5-methyl-2-phenyl-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine | Benzoylacetone | Ethanol | Piperidine | 8-12 | 65-75 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary.
Reaction Mechanism and Workflow
The cyclocondensation reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-diketone, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system.
Caption: Experimental Workflow for Synthesis.
Potential Applications in Drug Discovery
Pyrazolo[1,5-a]pyrimidine derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug development.[4][5] The synthesized compounds from the described protocols can be screened for various biological targets.
Potential Signaling Pathway Involvement
Given that pyrazolo[1,5-a]pyrimidines are known to act as kinase inhibitors, a potential area of investigation is their effect on cellular signaling pathways implicated in cancer and inflammation, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Potential Kinase Inhibition Pathway.
These protocols and notes provide a solid foundation for the synthesis and exploration of novel pyrazolo[1,5-a]pyrimidine derivatives for researchers in medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of a wider range of β-diketones can lead to the discovery of new bioactive molecules.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, utilizing 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile as a key starting material. The methodologies described herein are based on established synthetic routes for analogous 5-aminopyrazole derivatives, offering a gateway to novel compounds with potential therapeutic applications.
Introduction
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of a primary amino group, a nitrile function, and a reactive pyrazole ring system allows for the construction of diverse molecular scaffolds. Notably, pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, leading to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-hydroxyethyl substituent offers a potential site for further chemical modification to enhance pharmacokinetic and pharmacodynamic properties.
Synthesis of Pyrazolo[3,4-d]pyrimidines
A common and efficient method for the synthesis of a pyrazolo[3,4-d]pyrimidine core is through the cyclization of a 5-aminopyrazole-4-carbonitrile with a one-carbon synthon, such as formamide or triethyl orthoformate.[4]
Protocol 1: Synthesis of 1-(2-hydroxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the reaction of this compound with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ice water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.98 mmol) in formic acid (30 mL).
-
Heat the reaction mixture to reflux with stirring for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1-(2-hydroxyethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Yield: 80-90%
Anticipated Product Characterization:
The structure of the synthesized compound can be confirmed by various spectroscopic techniques:
-
¹H NMR: Expect signals corresponding to the methylene protons of the hydroxyethyl group, the pyrazole and pyrimidine ring protons, and the hydroxyl proton.
-
¹³C NMR: Expect signals for the carbons of the pyrazole and pyrimidine rings, and the methylene carbons of the hydroxyethyl group.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H, C=O, and O-H functional groups.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles typically involves condensation with a 1,3-dielectrophilic species, such as β-ketoesters or enaminones.[2]
Protocol 2: Synthesis of 7-Amino-6-cyano-2-(substituted)-5-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidines
This protocol outlines a potential pathway for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound
-
Substituted 2-benzylidenemalononitrile
-
Ethanol
-
Triethylamine (TEA) or Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv.) in ethanol, add the appropriately substituted 2-benzylidenemalononitrile (1.0 equiv.).
-
Add a catalytic amount of triethylamine or piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect it by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and triturate the residue with diethyl ether or hexane to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Bioactivity of Analogous Pyrazolo-fused Heterocycles
Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Analogs
Several novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.[1][4] The results for some of these compounds are summarized below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P1 | A549 (Lung) | 22.7 | [4] |
| HCT116 (Colon) | 31.25 | [4] | |
| HepG2 (Liver) | 40.75 | [4] | |
| MCF-7 (Breast) | 28.5 | [4] | |
| P2 | A549 (Lung) | 25.5 | [4] |
| HCT116 (Colon) | 35.75 | [4] | |
| HepG2 (Liver) | 38.25 | [4] | |
| MCF-7 (Breast) | 30.5 | [4] | |
| 11 | MCF-7 (Breast) | 3.60 µg/mL | [1] |
| 22 | A549 (Lung) | 4.80 µg/mL | [1] |
Note: Compounds P1 and P2 are 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its N-methylated derivative, respectively.[4] Compounds 11 and 22 are more complex derivatives of pyrazolo[3,4-d]pyrimidine.[1]
Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogs
A series of dihydropyrazolo[1,5-a]pyrimidine derivatives were synthesized and showed promising antimicrobial activities.[3]
| Compound ID | E. coli | S. Typhi | B. megaterium | Micrococcus spp. | Reference |
| 61b | +++ | +++ | +++ | +++ | [3] |
| 61i | +++ | +++ | +++ | +++ | [3] |
Note: Activity is represented qualitatively, where '+++' indicates powerful antimicrobial activity.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Caption: Synthetic pathway for pyrazolo[3,4-d]pyrimidin-4-one.
Caption: General synthetic route to pyrazolo[1,5-a]pyrimidines.
Conclusion
The protocols and data presented in these application notes serve as a foundational guide for the synthesis and exploration of novel bioactive heterocycles derived from this compound. The established biological activities of analogous compounds underscore the potential of this synthetic avenue for the discovery of new therapeutic agents. Further investigation into the antiproliferative, antimicrobial, and other biological properties of the synthesized compounds is highly encouraged.
References
Application Notes & Protocols: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile as a critical building block in the synthesis of a variety of agrochemicals. The detailed protocols and data presented herein are intended to facilitate research and development in the field of crop protection.
Introduction to this compound
This compound is a versatile heterocyclic intermediate characterized by its pyrazole core substituted with an amino group, a cyano group, and a hydroxyethyl chain. This unique combination of functional groups makes it an ideal precursor for the synthesis of a wide range of agrochemically active molecules, particularly fungicides and insecticides. The presence of the amino and cyano groups allows for the construction of fused ring systems, while the hydroxyethyl group can be modified to influence the solubility and systemic properties of the final product.
Applications in Agrochemical Synthesis
This pyrazole derivative is a key starting material for the synthesis of pyrazole-based fungicides and insecticides. These compounds often exhibit high efficacy and novel modes of action, making them valuable tools in modern agriculture for managing resistant pathogens and pests.
Synthesis of Pyrazole Fungicides
This compound is a crucial intermediate in the production of various fungicides. The general synthetic strategy involves the reaction of the amino group with other reagents to form a fused pyrimidine ring, leading to the formation of pyrazolopyrimidine-type fungicides. These fungicides are known to be effective against a broad spectrum of fungal plant pathogens.
Synthesis of Pyrazole Insecticides
In addition to fungicides, this precursor is also utilized in the synthesis of pyrazole-based insecticides. The synthetic route to these insecticides often involves modification of the amino and cyano groups to introduce toxophoric moieties that are active against a range of insect pests.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
General Synthesis of this compound
A common route for the synthesis of the title compound involves the reaction of (2-hydroxyethyl)hydrazine with ethoxymethylenemalononitrile.
Protocol:
-
To a solution of (2-hydroxyethyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol, add ethoxymethylenemalononitrile (1.05 eq).
-
The reaction mixture is typically stirred at room temperature for a period of 2-4 hours, during which the product precipitates.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | (2-hydroxyethyl)hydrazine, Ethoxymethylenemalononitrile | Generic Synthesis |
| Solvent | Ethanol | Generic Synthesis |
| Temperature | Room Temperature | Generic Synthesis |
| Reaction Time | 2 - 4 hours | Generic Synthesis |
| Typical Yield | 85 - 95% | Generic Synthesis |
| Purity (by HPLC) | >98% | Generic Synthesis |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthesis of the target precursor.
Caption: General experimental workflow.
Application Note: Protocol for the Purification of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile via recrystallization. The procedure outlines solvent selection, dissolution, crystallization, and isolation of the purified product. This method is designed to enhance the purity of the compound by removing residual impurities from synthesis.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][2] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of highly pure crystals. Impurities, being present in smaller quantities, remain dissolved in the cold solvent, known as the mother liquor.[3]
Physicochemical Data and Solvent Selection
This compound is a polar molecule, containing amino, hydroxyl, and nitrile functional groups. The general principle of "like dissolves like" suggests that polar solvents are suitable for its recrystallization.[4] For polar molecules containing oxygen or nitrogen atoms, an alcohol/water solvent system is often a good choice.[5] Ethanol is a commonly used solvent for the recrystallization of 5-aminopyrazole derivatives, making it a primary candidate for this protocol.[6]
Solvent System:
-
Primary Recommendation: Ethanol
-
Alternative (for fine-tuning solubility): Ethanol/Water mixed solvent system.
Illustrative Data Presentation
The following table summarizes representative quantitative data from a typical recrystallization of this compound. Note: These are example values to illustrate the expected outcome of the procedure. Actual results may vary.
| Parameter | Before Recrystallization | After Recrystallization | Unit |
| Mass | 10.0 | 8.5 | g |
| Purity (by HPLC) | 95.2 | >99.5 | % |
| Appearance | Off-white to tan powder | White crystalline solid | - |
| Yield | - | 85.0 | % |
Experimental Protocol
4.1 Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water (if using a mixed solvent system)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bars
-
Watch glass
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
4.2 Single-Solvent Recrystallization Procedure (Ethanol)
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture to the boiling point of ethanol (~78 °C) while stirring. Add hot ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][8]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Use a minimal volume to avoid significant product loss.[6]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
4.3 Two-Solvent Recrystallization Procedure (Ethanol-Water)
This method is useful if the compound is too soluble in pure ethanol even at low temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in step 4.2.1 and 4.2.2.
-
Inducing Precipitation: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (this is the saturation point).[6]
-
Re-dissolution: Add a few drops of hot ethanol until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Crystallization and Isolation: Follow steps 4.2.5 through 4.2.9 for cooling, isolation, washing (using a cold ethanol/water mixture), and drying the crystals.
Workflow Diagram
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. rubingroup.org [rubingroup.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The provided information is intended to guide researchers in both laboratory-scale synthesis and in considerations for scaling up production.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. This document outlines a reliable laboratory-scale synthesis and discusses important factors for transitioning to large-scale production, including solvent selection, temperature management, and process optimization.
Data Presentation
The following table summarizes the quantitative data for a laboratory-scale synthesis of this compound.
| Parameter | Value |
| Starting Material 1 | 2-Hydroxyethylhydrazine |
| Quantity of Starting Material 1 | 38.9 g |
| Starting Material 2 | Ethoxymethylenemalononitrile |
| Quantity of Starting Material 2 | 52 g |
| Solvent | Ethanol (EtOH) |
| Volume of Solvent | 725 ml total |
| Reaction Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Product Yield | 45.57 g |
| Melting Point | 158-160 °C |
Experimental Protocols
A detailed methodology for the laboratory-scale synthesis of this compound is provided below.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from a standard laboratory procedure and is suitable for producing gram-scale quantities of the target compound.
Materials:
-
2-Hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (EtOH)
-
Diethyl ether
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C in a reaction flask.
-
A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the reaction flask over a period of ten minutes.
-
The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.
-
The reaction mixture is then heated to reflux and maintained for 2.5 hours.
-
After the reflux period, the solution is allowed to cool to room temperature overnight, during which golden-brown crystals will form.
-
The crystals are collected by filtration, washed with diethyl ether, and dried under vacuum at room temperature.
-
The final product is 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole with a typical yield of around 45.57 g and a melting point of 158-160 °C.
Considerations for Large-Scale Synthesis
Transitioning from laboratory-scale to large-scale or industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Solvent Selection: While ethanol is a suitable solvent for laboratory synthesis, alternative solvents such as toluene may be considered for industrial-scale production. Toluene can be advantageous for its higher boiling point and ease of removal.
-
Temperature Control: Maintaining precise temperature control is critical in large reactors. The exothermic nature of the reaction should be managed to prevent runaway reactions. Gradual addition of reactants and efficient cooling systems are essential.
-
Process Optimization: For industrial applications, a "telescoping synthesis" approach, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste.
-
Purification: On a large scale, recrystallization may be supplemented or replaced by other purification techniques such as fractional distillation or chromatography to achieve the desired purity.
-
Safety: A thorough safety assessment should be conducted before any scale-up. This includes understanding the thermal hazards of the reaction, the toxicity of the reagents and products, and implementing appropriate engineering controls and personal protective equipment.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the synthesis process.
Caption: Logical flow of the synthesis from reactants to the final pure product.
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives Using 2-Hydroxyethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The synthesis of functionalized pyrazole derivatives is a key area of research. This document provides a detailed protocol for a one-pot synthesis of 1-(2-hydroxyethyl)pyrazole derivatives. This method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with 2-hydroxyethylhydrazine. The one-pot nature of this synthesis offers advantages in terms of efficiency, reduced waste, and operational simplicity.
General Reaction Scheme
The synthesis proceeds via the reaction of a 1,3-dicarbonyl compound (e.g., a β-diketone or a β-ketoester) with 2-hydroxyethylhydrazine in a suitable solvent, typically with acid catalysis, to yield the corresponding 1-(2-hydroxyethyl)pyrazole derivative.
Reaction: 1,3-Dicarbonyl Compound + 2-Hydroxyethylhydrazine → 1-(2-Hydroxyethyl)pyrazole Derivative + 2 H₂O
Data Presentation
The following table summarizes the expected outcomes for the one-pot synthesis of various 1-(2-hydroxyethyl)pyrazole derivatives from different 1,3-dicarbonyl precursors. The data is based on typical yields and reaction times observed in analogous pyrazole syntheses.
| Entry | 1,3-Dicarbonyl Compound (R¹, R², R³) | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone (R¹=CH₃, R²=H, R³=CH₃) | 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole | 3 | 92 |
| 2 | Benzoylacetone (R¹=Ph, R²=H, R³=CH₃) | 1-(2-Hydroxyethyl)-3-phenyl-5-methyl-1H-pyrazole | 4 | 88 |
| 3 | Dibenzoylmethane (R¹=Ph, R²=H, R³=Ph) | 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole | 5 | 85 |
| 4 | Ethyl Acetoacetate (R¹=CH₃, R²=H, R³=OEt) | 1-(2-Hydroxyethyl)-3-methyl-5-pyrazolone | 4 | 89 |
| 5 | 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=H, R³=CH₃) | 1-(2-Hydroxyethyl)-3-trifluoromethyl-5-methyl-1H-pyrazole | 3 | 95 |
| 6 | 1-Phenyl-1,3-butanedione (R¹=CH₃, R²=H, R³=Ph) | 1-(2-Hydroxyethyl)-5-methyl-3-phenyl-1H-pyrazole | 4 | 87 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
2-Hydroxyethylhydrazine (0.76 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the acetylacetone is fully dissolved.
-
Add 2-hydroxyethylhydrazine (0.76 g, 10 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 1-(2-hydroxyethyl)pyrazole derivatives.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with 2-hydroxyethylhydrazine.
Application of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The title compound serves as a versatile starting material for the construction of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Introduction
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a particularly successful framework for the development of kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.
This compound is a valuable building block for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives. The presence of the amino group allows for the crucial cyclization reaction to form the pyrimidine ring, while the nitrile and hydroxyethyl functionalities offer handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategy
The primary synthetic route to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound involves a condensation reaction with a β-dicarbonyl compound or its equivalent. This is typically followed by further functionalization to introduce moieties that interact with specific regions of the target kinase. A common and effective approach for synthesizing potent IRAK4 inhibitors involves the introduction of an amino substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine core.
A representative synthetic workflow is outlined below:
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of 7-amino-3-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (A General IRAK4 Inhibitor Scaffold)
This protocol describes a two-step synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold that can be further elaborated into potent IRAK4 inhibitors.
Step 1: Synthesis of N'-(4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
-
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude intermediate. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography.
-
Step 2: Synthesis of 7-amino-3-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
-
Materials:
-
N'-(4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide (from Step 1) (1.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Anhydrous Ethanol
-
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in anhydrous ethanol.
-
Add ammonium chloride to the solution.
-
Heat the reaction mixture at reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Data Presentation
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold. While not directly synthesized from the title compound, they represent structurally related analogs and highlight the achievable potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| IRAK4 Inhibitor 1 | IRAK4 | 1.3 | [1] |
| IRAK4 Inhibitor 2 | IRAK4 | 8.7 | [1] |
| TRKA Inhibitor 1 | TRKA | 0.2 | [2] |
| TRKA Inhibitor 2 | TRKA | 0.4 | [2] |
| CDK2 Inhibitor 1 | CDK2 | 15.0 | [3] |
Signaling Pathway
The synthesized pyrazolo[1,5-a]pyrimidine compounds are potent inhibitors of IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 blocks the downstream activation of NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and point of inhibition.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the proven efficacy of the resulting scaffold against key kinase targets like IRAK4, make this an attractive approach for the discovery and development of novel therapeutics for inflammatory diseases and cancer. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group in 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. The derivatization of this functional group is a critical step in modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is of significant interest in drug discovery and development. The following sections detail two primary methods for this derivatization: O-alkylation via the Williamson ether synthesis to form ethers and O-acylation via Steglich esterification to form esters.
Introduction to Derivatization Strategies
The 2-hydroxyethyl substituent on the pyrazole ring offers a versatile handle for chemical modification. The primary hydroxyl group can be readily converted into a variety of functional groups, enabling the exploration of structure-activity relationships (SAR). Ether and ester linkages are common motifs in medicinal chemistry used to modulate a compound's pharmacokinetic and pharmacodynamic profile.
-
Etherification (O-alkylation): This process involves the formation of an ether linkage (R-O-R'). The Williamson ether synthesis is a robust and widely used method for this transformation. It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide.[1][2] This method is suitable for introducing a wide range of alkyl, benzyl, or other substituted alkyl groups.
-
Esterification (O-acylation): This reaction forms an ester linkage (R-O-C(=O)R'). The Steglich esterification is a mild and efficient method that uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is compatible with a broad range of carboxylic acids and is performed under neutral conditions, making it suitable for substrates with sensitive functional groups.[3]
Data Presentation: Comparison of Derivatization Methods
The following table summarizes representative quantitative data for the derivatization of primary hydroxyl groups in molecules structurally analogous to this compound. While specific data for the target molecule is not extensively published, these values provide a reliable benchmark for expected outcomes.
| Derivatization Method | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |
| O-Acetylation | Acetic Anhydride, Pyridine | Dichloromethane (DCM) | Reflux (~40) | 2 - 6 | 75 - 90 | [5] |
| O-Benzylation | Benzyl Bromide, Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temp. | 2 - 8 | 70 - 85 | General Protocol |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Dichloromethane (DCM) | Room Temp. | 2 - 12 | 80 - 95 | [3][4] |
Experimental Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis (General Procedure)
This protocol describes a general method for the etherification of the hydroxyl group of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 2: O-Acylation via Steglich Esterification (General Procedure)
This protocol details a general method for the esterification of the hydroxyl group of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Upon completion, filter off the precipitated urea and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Visualizations
Caption: General workflow for the derivatization of the hydroxyl group.
Caption: Decision-making for choosing a derivatization strategy.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, helping you to improve the yield and purity of your product.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that the 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
-
Reaction Temperature: The reaction is typically performed at an elevated temperature.[1] Ensure the reaction mixture reaches and is maintained at the specified temperature (e.g., reflux in ethanol) for the recommended duration.[1] Inadequate heating can result in an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. Extending the reaction time might be necessary if starting materials are still present.
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1] Ensure it is anhydrous, as the presence of water can potentially lead to side reactions. In some pyrazole syntheses, polar aprotic solvents like DMF or DMSO have been shown to improve solubility and reaction rates.[2]
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Byproduct formation is a common issue in pyrazole synthesis and can significantly reduce the yield of the desired product.
-
Control of Reaction Temperature: Adding the solution of ethoxymethylenemalononitrile to a pre-heated solution of 2-hydroxyethylhydrazine can help to control the initial reaction rate and minimize the formation of side products.[1]
-
Stoichiometry of Reactants: Carefully control the molar ratio of the reactants. A slight excess of one reactant may be beneficial, but a large excess can lead to the formation of byproducts.
-
Purification Method: After the reaction is complete, the product is typically isolated by crystallization.[1] Washing the crude product with a suitable solvent, like ether, can help to remove unreacted starting materials and soluble impurities.[1] If impurities persist, column chromatography may be necessary.
Q3: The product is difficult to crystallize from the reaction mixture. What can I do?
A3: Crystallization can be influenced by several factors. If you are facing difficulties, consider the following:
-
Cooling Rate: Allowing the reaction mixture to cool to room temperature slowly overnight can promote the formation of well-defined crystals.[1] Rapid cooling can sometimes lead to the formation of an oil or amorphous solid.
-
Solvent Volume: Concentrating the reaction mixture by evaporating some of the solvent before cooling can help to induce crystallization.
-
Seeding: If you have a small amount of the pure product from a previous batch, adding a seed crystal to the cooled solution can initiate crystallization.
-
Solvent System: If the product does not crystallize well from the reaction solvent, you can try recrystallizing the crude product from a different solvent or a mixture of solvents.
Data on Yield Improvement
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes how different parameters can influence the reaction outcome.
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Ethanol[1] | DMF[2] | DMF may improve solubility and reaction rate for certain substrates. |
| Base | Not explicitly used in the primary synthesis method[1] | K₂CO₃[2] | In N-alkylation of pyrazoles, a base is crucial for deprotonation.[2] |
| Temperature | Reflux in Ethanol[1] | Room Temperature | Heating is often necessary for the condensation reaction to proceed to completion.[3] |
| Reaction Time | 2.5 hours[1] | Monitored by TLC/LC-MS | Monitoring ensures the reaction is complete, preventing premature workup. |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, based on established procedures.[1]
Materials:
-
2-Hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
In a reaction flask, dissolve 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) and heat the solution to 50°C.
-
In a separate flask, dissolve ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml).
-
Add the warm solution of ethoxymethylenemalononitrile to the heated solution of 2-hydroxyethylhydrazine over a period of ten minutes.
-
Rinse the flask that contained the ethoxymethylenemalononitrile solution with a small amount of ethanol (50 ml) and add it to the reaction mixture.
-
Heat the reaction mixture under reflux for 2.5 hours.
-
Allow the resulting solution to cool to room temperature overnight.
-
Collect the golden-brown crystals that have formed by filtration.
-
Wash the collected crystals with diethyl ether.
-
Dry the final product, 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole, in vacuo at room temperature.
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the condensation reaction between 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile. This reaction is typically carried out in a solvent such as ethanol.
Q2: What is a typical yield for this synthesis?
A2: While yields can vary depending on the specific reaction conditions and purification methods, a successful synthesis can produce a good yield. For instance, a described synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole reported a yield of approximately 60-70%.[1] In related syntheses of aminopyrazoles, yields have been reported to be as high as 85-93% under optimized, catalyzed conditions.[2][3][4]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The crucial parameters to monitor and control are reaction temperature, the stoichiometry of the reactants, and the choice of solvent. The reaction of ethoxymethylenemalononitrile with hydrazine derivatives can sometimes lead to side products if not properly controlled.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline product is also a good indicator of purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Incorrect Reaction Temperature: The reaction may be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it could lead to the decomposition of the starting materials or the product. 2-hydroxyethylhydrazine, for example, can undergo thermal decomposition at elevated temperatures.
-
Improper Stoichiometry: An incorrect molar ratio of 2-hydroxyethylhydrazine to ethoxymethylenemalononitrile can lead to incomplete reaction or the formation of side products. An excess of ethoxymethylenemalononitrile, for instance, has been reported to lead to the formation of a fused pyrazolo[1,5-a]pyrimidine system in reactions with hydrazine hydrate.
-
Poor Quality of Reagents: The purity of the starting materials, especially the 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction yield. While ethanol is commonly used, other solvents might be less effective.[2]
Recommended Solutions:
-
Optimize Reaction Temperature: The synthesis is often performed by heating the reaction mixture. A reported protocol heats a solution of 2-hydroxyethylhydrazine to 50°C before adding the ethoxymethylenemalononitrile, followed by refluxing for a couple of hours.[1] It is advisable to carefully control the temperature throughout the reaction.
-
Adjust Stoichiometry: Ensure an appropriate molar ratio of the reactants. A slight excess of the hydrazine derivative is sometimes used to ensure complete consumption of the dinitrile.
-
Use High-Purity Reagents: Use freshly opened or purified reagents whenever possible. Check the purity of your starting materials using appropriate analytical techniques.
-
Solvent Selection: Ethanol is a good starting point for the solvent.[1] In similar syntheses, a mixture of water and ethanol has been shown to give high yields.[2]
Issue 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
Possible Causes:
-
Formation of 7-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidine: In related syntheses using hydrazine hydrate, an excess of ethoxymethylenemalononitrile has been shown to react with the initially formed aminopyrazole to yield a pyrazolo[1,5-a]pyrimidine derivative. A similar reaction could occur with 2-hydroxyethylhydrazine.
-
Formation of 3-amino-4-cyano-2-hydrazonomethylpyrazole derivative: A side reaction reported for the synthesis of 3-amino-4-cyanopyrazole from ethoxymethylenemalononitrile and hydrazine hydrate is the formation of a hydrazonomethylpyrazole derivative, especially at room temperature.
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Avoid using a large excess of ethoxymethylenemalononitrile.
-
Optimize Reaction Temperature and Time: The formation of the hydrazonomethylpyrazole side product was observed at room temperature in ethanol. Performing the reaction at a higher temperature (reflux) may prevent its formation.[1]
-
Purification: If the side product does form, it may be possible to separate it from the desired product by column chromatography or recrystallization.
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have some solubility in the solvents used for washing, leading to loss of material.
-
Presence of Tarry Impurities: Side reactions or decomposition of starting materials can lead to the formation of tarry, non-crystalline impurities that can complicate purification.
Recommended Solutions:
-
Recrystallization: Recrystallization from a suitable solvent is a common method for purifying aminopyrazoles.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.
-
Washing with a Non-polar Solvent: Washing the crude product with a non-polar solvent like ether can help remove non-polar impurities.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthesis of the target molecule.[1]
-
In a reaction flask, dissolve 38.9 g of 2-hydroxyethylhydrazine in 425 ml of ethanol.
-
Heat the solution to 50°C with stirring.
-
In a separate flask, dissolve 52 g of ethoxymethylenemalononitrile in 250 ml of warm ethanol.
-
Add the ethoxymethylenemalononitrile solution to the heated 2-hydroxyethylhydrazine solution over a period of 10 minutes.
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Wash the flask that contained the ethoxymethylenemalononitrile solution with an additional 50 ml of ethanol and add it to the reaction mixture.
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Heat the reaction mixture under reflux for 2.5 hours.
-
Allow the resulting solution to cool to room temperature overnight.
-
Collect the formed golden-brown crystals by filtration.
-
Wash the crystals with ether.
-
Dry the crystals in vacuo at room temperature to obtain 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.
Quantitative Data Summary
The following table summarizes the effect of various reaction conditions on the yield of aminopyrazole synthesis, based on data from related reactions. This information can be used as a guide for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 | [2] |
| None | EtOH | Reflux | 150 | ~60-70 | [1] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | Solvent-free | 80 | - | High | [5] |
Visual Guides
Main Synthesis Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrazole synthesis using 2-hydroxyethylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles using 2-hydroxyethylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and how does 2-hydroxyethylhydrazine fit in?
A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this context, 2-hydroxyethylhydrazine acts as the hydrazine component. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Q2: I am observing a low yield in my pyrazole synthesis with 2-hydroxyethylhydrazine. What are the likely causes and how can I improve it?
A2: Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors.[1][2] A systematic approach to troubleshooting can help identify and resolve the issue.
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[2]
-
Suboptimal Temperature: Many condensation reactions require heat to proceed efficiently. Consider increasing the reaction temperature, potentially to reflux conditions.[2] Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[2]
-
Catalyst Issues: The choice and concentration of the catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often used to facilitate the initial condensation step.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[2][3]
-
Side Reactions: The formation of unwanted byproducts can significantly diminish the yield of the desired pyrazole. Careful control of reaction conditions can help minimize these.
Q3: My reaction with 2-hydroxyethylhydrazine is producing a mixture of regioisomers. Why is this happening and can it be prevented?
A3: The formation of a mixture of regioisomers is a known issue when using substituted hydrazines like 2-hydroxyethylhydrazine.[4] This occurs because the two nitrogen atoms of the hydrazine are not equivalent, and either one can initiate the nucleophilic attack on the 1,3-dicarbonyl compound, leading to two different pyrazole products. The use of 2-hydroxyethylhydrazine has been noted to form mixtures of regioisomers, which is likely attributable to steric hindrance.[4]
Strategies to improve regioselectivity include:
-
Solvent Choice: The reaction solvent can influence the regioselectivity. Aprotic dipolar solvents (like DMF, NMP, DMAc) have been reported to give better results than polar protic solvents (like ethanol) in some cases.[3]
-
pH Control: The addition of a strong acid, such as HCl, can accelerate the dehydration steps and may improve regioselectivity.[3]
-
Steric Factors: The steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence which regioisomer is favored.
Q4: What are the recommended solvents and catalysts for pyrazole synthesis using 2-hydroxyethylhydrazine?
A4: The choice of solvent and catalyst can significantly impact the reaction outcome.
-
Solvents: Polar protic solvents like ethanol and methanol are commonly used and often favor the formation of the pyrazole product.[5] However, for improving regioselectivity, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) might be more effective.[3]
-
Catalysts: Acid catalysts are frequently employed. These can be simple protic acids like acetic acid or stronger mineral acids.[2] Lewis acids have also been utilized to improve reaction rates and yields. For certain protocols, catalysts like nano-ZnO have demonstrated high efficiency.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time and monitor with TLC/LC-MS.[2]- Increase reaction temperature; consider refluxing or using microwave synthesis.[2] |
| Suboptimal catalyst | - Verify the appropriate catalyst (e.g., protic or Lewis acid) is being used.[2]- Optimize the catalyst loading. | |
| Poor quality of reagents | - Ensure the purity and stability of 2-hydroxyethylhydrazine and the 1,3-dicarbonyl compound. | |
| Formation of Multiple Products (Regioisomers) | Use of a substituted hydrazine | - Modify the solvent; test aprotic dipolar solvents (DMF, DMAc).[3]- Adjust the pH by adding a catalytic amount of strong acid (e.g., HCl).[3] |
| Steric and electronic effects | - Consider modifying the substituents on the 1,3-dicarbonyl compound to favor the formation of one isomer. | |
| Reaction Stalls or is Sluggish | Insufficient activation | - Increase the reaction temperature.[2]- Add or change the acid catalyst to promote the condensation and dehydration steps.[2] |
| Poor solubility of reagents | - Select a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Difficult Product Isolation | Emulsion formation during workup | - Add a saturated brine solution to help break the emulsion.- Consider alternative extraction solvents. |
| Product is highly soluble in the aqueous phase | - Perform multiple extractions with the organic solvent.- Saturate the aqueous phase with salt to decrease the product's solubility. |
Experimental Protocols
General Protocol for Pyrazole Synthesis using 2-Hydroxyethylhydrazine and a 1,3-Diketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of diketone).
-
Addition of Hydrazine: Add 2-hydroxyethylhydrazine (1.0-1.2 equivalents) to the solution. If an acid catalyst is used, it can be added at this stage (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction's progress (e.g., by TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The method for product isolation will vary. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Caption: Knorr synthesis of pyrazoles using 2-hydroxyethylhydrazine.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
minimizing byproduct formation in the synthesis of 1-substituted 5-aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-substituted 5-aminopyrazoles.
Troubleshooting Guide
This guide addresses specific experimental issues related to byproduct formation and poor yields in a question-and-answer format.
Issue 1: My reaction is producing a mixture of 1-substituted 5-aminopyrazole and 1-substituted 3-aminopyrazole regioisomers. How can I improve the selectivity for the desired 5-amino isomer?
The formation of regioisomers is the most common challenge when using monosubstituted hydrazines.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions, which can be optimized to favor the thermodynamically more stable 1-substituted 5-aminopyrazole.
Solutions:
-
Employ Thermodynamic Control: Favorable conditions for the 5-aminopyrazole isomer typically involve higher temperatures and acidic catalysis.[1][4] The use of acetic acid as a catalyst in a high-boiling solvent like toluene at reflux temperature often favors the formation of the 5-aminopyrazole.[1][4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and has been shown to effectively yield the 5-aminopyrazole isomer under acidic conditions, often in minutes rather than hours.[4][5]
-
Steric Hindrance: Increasing the steric bulk of the substituent on the hydrazine can also favor the formation of the 5-aminopyrazole regioisomer.[4]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase the regioselectivity for the desired 5-amino isomer in some cases.[6]
Issue 2: My reaction is slow, and I am isolating a significant amount of the uncyclized hydrazone intermediate. How can I drive the reaction to completion?
Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate, resulting in a low yield of the desired aminopyrazole.[1]
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can facilitate the intramolecular cyclization step. Refluxing the reaction mixture is a common strategy.[7]
-
Acid Catalysis: The addition of a catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, can promote the cyclization of the hydrazone intermediate.[1][7]
-
Microwave Irradiation: As with improving regioselectivity, microwave-assisted synthesis can be highly effective in driving the reaction to completion and reducing the required reaction time.[4][5]
-
Ensure Anhydrous Conditions: For some reactions, the presence of water can hinder the cyclization. Using anhydrous solvents and reactants may improve the yield.
Issue 3: I am observing an N-acetylated byproduct in my final product mixture.
This side product can form when using acetic acid as a solvent at elevated temperatures, where the desired aminopyrazole reacts with the solvent.[1]
Solutions:
-
Use Catalytic Acetic Acid: Instead of using acetic acid as the solvent, use a non-reactive, high-boiling solvent like toluene or xylene and add only a catalytic amount of acetic acid (e.g., 0.1 equivalents).[1]
-
Lower Reaction Temperature: If possible, reducing the reaction temperature may minimize the rate of the N-acetylation side reaction. However, this must be balanced with the temperature required for efficient cyclization.
-
Alternative Acid Catalysts: Consider using a different acid catalyst that is less likely to participate in side reactions, such as a catalytic amount of p-toluenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-substituted 5-aminopyrazoles?
The most prevalent methods involve the condensation of a substituted hydrazine with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, initially forming a hydrazone intermediate which then undergoes cyclization to yield the aminopyrazole.[1][4][8][9] This is one of the most common and versatile methods.
-
α,β-Unsaturated Nitriles: Specifically, 3-alkoxy- or 3-aminoacrylonitriles react with hydrazines, where the alkoxy or amino group acts as a leaving group upon cyclization.[4]
Q2: How can I definitively determine the regiochemistry of my substituted aminopyrazole product?
While routine 1D NMR and mass spectrometry are essential for initial characterization, unambiguous determination of the regioisomers often requires more advanced techniques.[1]
-
2D NMR Spectroscopy: Techniques such as 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] NOESY experiments can also provide crucial spatial information.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation, providing unambiguous proof of the connectivity and regiochemistry, provided a suitable crystal can be obtained.[1]
Q3: Besides regioisomers, what other types of byproducts can be formed?
Other potential side products include:
-
Uncyclized Hydrazone Intermediates: As discussed in the troubleshooting section, these can be isolated if the cyclization is incomplete.[1]
-
N-Acetylated Aminopyrazoles: Formation of an N-acetylated amide byproduct can occur when using acetic acid as a solvent at high temperatures.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1][10]
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-5-aminopyrazole via Thermodynamic Control
This protocol is optimized for the selective synthesis of the 1,5-disubstituted 5-aminopyrazole isomer.
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene (to make a 0.2 M solution)
-
Glacial acetic acid (0.1 eq)
Procedure:
-
To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.[1]
-
Add a catalytic amount of glacial acetic acid to the mixture.[1]
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.[1]
-
Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[4]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1]
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-Alkyl-3-aminopyrazole via Kinetic Control
This protocol is designed to favor the formation of the 1,3-disubstituted 3-aminopyrazole isomer.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Anhydrous ethanol
-
Sodium ethoxide (catalytic amount)
Procedure:
-
Dissolve the β-ketonitrile in anhydrous ethanol and cool the solution to 0°C in an ice bath.[1]
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Add the substituted alkylhydrazine dropwise while maintaining the temperature at 0°C.[1]
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly, as some 3-amino isomers may be less stable than their 5-amino counterparts.[1]
Data Summary
| Condition | Favored Product | Control Type | Typical Catalyst | Typical Solvent | Temperature | Reference |
| High Temperature, Acidic | 1-Substituted 5-Aminopyrazole | Thermodynamic | Acetic Acid | Toluene | Reflux (~110°C) | [1][4] |
| Low Temperature, Basic | 1-Substituted 3-Aminopyrazole | Kinetic | Sodium Ethoxide | Ethanol | 0°C | [1][4] |
| Microwave, Acidic | 1-Substituted 5-Aminopyrazole | Thermodynamic | Acetic Acid | Toluene | 120-140°C | [4] |
Table 1: Influence of Reaction Conditions on Regioselectivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines
Welcome to the technical support center for the regioselective synthesis of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1][2] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2][3][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2][3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2][3][4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2][3] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[1][3][6]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[3]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers with low selectivity.
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is yielding a nearly 1:1 mixture of the two possible pyrazole regioisomers, making purification difficult and reducing the yield of the desired product.
Possible Causes and Solutions:
-
Sub-optimal Solvent Choice: Standard solvents like ethanol can often lead to poor regioselectivity.[6]
-
Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity in many cases.[6]
-
-
Inappropriate pH: The pH of the reaction medium may not be optimal for differentiating the nucleophilicity of the two nitrogen atoms of the substituted hydrazine.
-
Solution: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) to protonate the more basic nitrogen of the hydrazine, which can direct the reaction pathway.[1][7] Conversely, under basic conditions, the inherently more nucleophilic nitrogen will preferentially attack.[2]
-
-
Lack of Strong Steric or Electronic Bias: The substituents on your 1,3-dicarbonyl compound may not have a significant enough steric or electronic difference to favor one reaction pathway over the other.
-
Solution: If possible, consider modifying the substrates to introduce a bulkier group or a stronger electron-withdrawing/donating group to enhance the inherent bias of the molecule.
-
Issue 2: The major regioisomer formed is the undesired one.
Problem: The reaction is regioselective, but the major product is not the desired isomer. This often occurs when the inherent electronic and steric factors of the substrates favor the formation of the undesired product under standard conditions.[2] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the electron-withdrawing -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[2]
Possible Causes and Solutions:
-
Reaction Conditions Favoring the "Wrong" Isomer: The chosen solvent and pH may be directing the reaction towards the undesired product.
-
Solution 1: Solvent Modification: As with low selectivity, changing the solvent to a fluorinated alcohol (TFE or HFIP) can sometimes reverse or significantly alter the regioselectivity.
-
Solution 2: pH Control: Altering the pH can change which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. For arylhydrazines, using the hydrochloride salt in an aprotic dipolar solvent can favor the formation of the 1,3-regioisomer, while the free base may lead to the 1,5-regioisomer.[5]
-
-
Alternative Synthetic Strategies: The Knorr synthesis may not be the optimal approach for obtaining your desired regioisomer.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solution:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Flash Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers on a preparative scale. Careful packing of the column and slow, consistent elution are key to achieving good separation.
-
-
Crystallization: If the isomers have different solubility profiles, fractional crystallization can be an effective separation technique. Experiment with different solvents and solvent mixtures to induce the crystallization of one isomer while the other remains in solution.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Substituted Hydrazines
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | Ethanol | 1:1.3 | [6] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | TFE | 97:3 | |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Methylhydrazine | HFIP | >99:1 | |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 85:15 | [3] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | >99:1 | [3] |
Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Regioisomer B has the N-substituent adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[1][2]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.
-
Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.[3]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Base-Mediated Cycloaddition
This protocol describes a method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-arylhydrazones and nitroolefins.[8]
Materials:
-
N-arylhydrazone (1.0 eq)
-
Nitroolefin (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the N-arylhydrazone and nitroolefin in anhydrous THF at 0 °C, add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. scilit.com [scilit.com]
Navigating the Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a crucial building block in pharmaceutical development. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of solvent effects to optimize your synthetic outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
| Question | Answer |
| Why is my reaction yield consistently low? | Several factors can contribute to low yields. Inadequate reaction time or temperature can prevent the reaction from reaching completion. The choice of solvent also plays a critical role; a solvent that does not adequately dissolve the reactants can hinder the reaction rate. Additionally, the purity of the starting materials, particularly the ethoxymethylenemalononitrile, is crucial, as impurities can lead to side reactions. In some cases, the use of a catalyst, such as a layered double hydroxide with nano copper, has been shown to significantly improve yields.[1] |
| I am observing multiple spots on my TLC, indicating impurities. What are the likely side products? | The primary side products in this synthesis are often regioisomers, where the substituents on the pyrazole ring are in different positions. The formation of these isomers is highly dependent on the reaction conditions, including the solvent and temperature. Another possibility, though less common with ethoxymethylenemalononitrile, is the self-condensation of the malononitrile derivative or reactions involving impurities in the starting materials. |
| How can I improve the purity of my final product? | Recrystallization is a common and effective method for purifying this compound. Ethanol is often a suitable solvent for this purpose.[2] If recrystallization is insufficient, column chromatography using silica gel may be necessary to separate the desired product from persistent impurities. |
| What is the optimal reaction time and temperature? | The optimal reaction time and temperature are highly dependent on the solvent used. For instance, in a water/ethanol mixture at 55°C, the reaction can be completed in as little as 15 minutes with high yield when using a suitable catalyst.[1] Without a catalyst, a longer reaction time may be required. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion. |
| Can I use a different hydrazine derivative in this reaction? | Yes, this synthetic route is versatile and can accommodate various hydrazine derivatives to produce a range of N-substituted 5-aminopyrazole-4-carbonitriles. However, the nature of the substituent on the hydrazine can affect the reaction rate and the electronic properties of the final product. |
Impact of Solvent Choice on Synthesis
The selection of a solvent is a critical parameter in the synthesis of this compound, directly influencing reaction time and yield. The following table summarizes the effects of different solvents on a similar pyrazole synthesis, providing a valuable reference for solvent screening.
| Solvent | Reaction Time (minutes) | Yield (%) |
| Water | 60 | 70 |
| Methanol | 30 | 85 |
| Ethanol | 25 | 90 |
| Water/Ethanol (1:1) | 15 | 93 |
Data adapted from a study on a similar three-component synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (or other selected solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxyethylhydrazine in the chosen solvent (e.g., ethanol).
-
Gently heat the solution with stirring.
-
Slowly add a solution of ethoxymethylenemalononitrile in the same solvent to the reaction mixture.
-
Once the addition is complete, heat the mixture to reflux and maintain for the desired reaction time. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound, emphasizing the critical decision point of solvent selection.
References
Catalyst Selection for Efficient Synthesis of 5-Aminopyrazole-4-Carbonitriles: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 5-aminopyrazole-4-carbonitriles. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 5-aminopyrazole-4-carbonitriles?
A1: The most versatile and widely used methods involve the condensation of hydrazines with β-ketonitriles, malononitrile and its derivatives, or alkoxymethylenemalononitriles.[1][2] A popular approach is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[3][4][5]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Suboptimal Catalyst: The choice of catalyst is crucial. For three-component reactions, catalysts like LDH@PTRMS@DCMBA@CuI, Fe3O4@SiO2@Tannic acid, and DABCO have been shown to produce high yields.[3][4][6] Consider screening different catalysts to find the most effective one for your specific substrates.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. Optimization of these parameters is often necessary. For instance, some nano-catalyst systems work efficiently at room temperature or slightly elevated temperatures (55-80°C), while others may require reflux.[3][4][7]
-
Poor Substrate Reactivity: The electronic and steric properties of your aldehyde and hydrazine can affect the reaction rate and final yield.
-
Catalyst Deactivation: Some catalysts may lose activity over time or with certain substrates. Ensuring the catalyst is fresh or properly activated is important. For reusable catalysts, proper recovery and washing procedures are critical.[4][5][8][9]
Q3: I am looking for a "green" and environmentally friendly synthesis method. What are my options?
A3: Several green synthesis strategies have been developed:
-
Catalyst-Free Synthesis: Under certain conditions, the reaction can proceed efficiently in water without a catalyst, minimizing waste.[10]
-
Use of Green Solvents: Reactions performed in water or ethanol/water mixtures are environmentally benign alternatives to hazardous organic solvents.[3][11]
-
Reusable Catalysts: Magnetic nano-catalysts, such as Fe3O4@SiO2@Tannic acid and Fe3O4@SiO2@vanillin@thioglycolic acid, are designed for easy recovery using an external magnet and can be reused for multiple cycles with minimal loss of activity.[4][5][8][9] This significantly reduces catalyst waste.
Q4: How can I reduce the reaction time for my synthesis?
A4: To shorten reaction times:
-
Select a Highly Active Catalyst: Novel nano-catalysts have been specifically designed for rapid synthesis, with some reactions completing in as little as 15-27 minutes.[3][12]
-
Optimize Temperature: Increasing the reaction temperature can accelerate the reaction, although this should be balanced against potential side product formation.
-
Mechanochemical Methods: Solvent-free, mechanochemical (grinding) reactions at room temperature have been shown to be very rapid.[8][9]
Q5: Can I reuse my catalyst? If so, how?
A5: Yes, several catalysts are designed for reusability, particularly magnetic nano-catalysts.[4][5][8][9] The general procedure for recovery is as follows:
-
After the reaction is complete, add a suitable solvent like ethanol.
-
Use a strong external magnet to attract the catalyst to the side of the reaction vessel.
-
Decant the supernatant containing the product.
-
Wash the catalyst several times with the solvent to remove any residual product.
-
Dry the catalyst before reusing it in the next reaction cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product formation or very low conversion | Inactive catalyst. | Ensure the catalyst is properly synthesized and activated. For commercial catalysts, check the expiration date and storage conditions. |
| Incorrect reaction temperature. | Optimize the temperature. Some reactions require heating, while others proceed at room temperature.[7][13] | |
| Unsuitable solvent. | The solvent can play a critical role. If a reaction is failing in a non-polar solvent, try a polar or protic solvent like ethanol or an ethanol/water mixture.[3] | |
| Formation of multiple side products | Reaction temperature is too high. | Reduce the reaction temperature to improve selectivity. |
| Incorrect order of reagent addition. | In some multi-step syntheses, the sequence of adding reagents can be critical to avoid undesired side reactions.[14] | |
| Catalyst is not selective. | Consider a different catalyst that is known for higher selectivity for the desired product. | |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| Catalyst is difficult to separate from the product | Homogeneous catalyst is used. | Switch to a heterogeneous catalyst, such as a magnetic nano-catalyst, which can be easily separated.[4][5][8][9] |
| Catalyst particles are too fine. | For solid catalysts, ensure proper workup procedures like filtration or centrifugation are effective. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | 4-Chlorobenzaldehyde, Malononitrile, Phenylhydrazine | H₂O/EtOH | 55 | 15-27 min | 85-93 | [3][12] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Solvent-free | 80 | 10-25 min | 89-97 | [4][5] |
| Fe₃O₄@SiO₂@ vanillin@ thioglycolic acid | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Solvent-free | RT | 15-30 min | 90-98 | [8][9] |
| DABCO | Substituted benzaldehyde, Malononitrile, Phenylhydrazine | EtOH/H₂O | RT | 2-3 h | 85-95 | [6] |
| Potassium Phthalimide (PPI) | Aldehydes, Phenylhydrazine, Malononitrile | EtOH/H₂O | 50 | - | High | [11] |
| Sodium Ascorbate | Aldehydes, Phenylhydrazine, Malononitrile | EtOH/H₂O | 50 | - | Good to High | [11] |
| None (Catalyst-free) | Benzylidene malononitriles, Phenylhydrazine | Water | RT | Few minutes | Excellent | [10] |
| Piperidine | Malononitrile dimer, 4-Methoxyphenylacetaldehyde | Methanol | Reflux | 4 h | - | [14] |
Experimental Protocols
General Procedure for Three-Component Synthesis Using a Heterogeneous Catalyst
This protocol is a general guideline for reactions using catalysts like LDH@PTRMS@DCMBA@CuI or magnetic nano-catalysts.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine derivative (1 mmol).
-
Solvent and Catalyst Addition: Add the specified solvent (e.g., 1 mL of H₂O/EtOH mixture) and the catalyst (e.g., 0.05 g).[3] For solvent-free reactions, add the catalyst directly to the reactant mixture.[4][5]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 55°C or room temperature) for the required time.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, add a solvent like ethanol to dissolve the product.
-
If using a magnetic catalyst, place a magnet against the flask to hold the catalyst, then decant the solution.[8][9] For other solid catalysts, filter the mixture.
-
Wash the catalyst with the solvent.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminopyrazole-4-carbonitrile.
Visualizations
Experimental Workflow for Catalytic Synthesis
Caption: A generalized workflow for the synthesis and purification of 5-aminopyrazole-4-carbonitriles.
Catalyst Selection Decision Tree
Caption: A decision tree to aid in selecting a suitable catalyst based on experimental priorities.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
managing temperature control in the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile. The following information is designed to address specific challenges, particularly concerning temperature control, that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended temperature profile for the synthesis of this compound?
A1: The synthesis typically involves a two-stage temperature process. Initially, the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile is conducted at a moderately elevated temperature, followed by a period of reflux to ensure the reaction goes to completion. A specific protocol suggests heating a solution of 2-hydroxyethylhydrazine in ethanol to 50°C before the addition of ethoxymethylenemalononitrile.[1] After the addition, the mixture is heated to reflux for approximately 2.5 hours.[1]
Q2: My reaction yield is consistently low. Could incorrect temperature control be the cause?
A2: Yes, improper temperature management is a common reason for low yields in pyrazole synthesis.[2]
-
If the initial temperature is too low (below 50°C): The reaction rate may be too slow, leading to an incomplete reaction. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[2]
-
If the reflux temperature is not reached or sustained: The cyclization step may not proceed efficiently, resulting in a lower yield of the desired product. Ensure your heating apparatus can maintain a consistent reflux temperature for the solvent used (e.g., ethanol).
-
Formation of side products: Incorrect temperatures can promote the formation of unwanted side products, which can consume reactants and complicate purification, ultimately lowering the isolated yield.[2]
Q3: I am observing the formation of an unexpected byproduct. How can temperature adjustments help?
A3: Side reactions are often temperature-dependent. If you are isolating byproducts, consider the following temperature adjustments:
-
Lowering the reflux temperature: If possible, by using a solvent with a lower boiling point (while ensuring the reaction still proceeds), you may be able to minimize the formation of high-energy byproducts.
-
Reducing the initial addition temperature: A slower, more controlled initial reaction at a slightly lower temperature might prevent the formation of initial byproducts that can be carried through the synthesis.
-
Microwave-assisted synthesis: This technique can sometimes offer better control over the reaction temperature and significantly reduce reaction times, potentially minimizing the window for side product formation.[2]
Q4: The reaction mixture is turning dark brown or black. Is this related to temperature?
A4: A significant color change to dark brown or black can indicate decomposition of reactants or products, which is often exacerbated by excessive heat.
-
Localized overheating: Ensure the reaction mixture is stirred efficiently to distribute heat evenly and prevent "hot spots," especially when heating to reflux.
-
Excessive reflux time: While a sufficient reflux period is necessary, prolonged heating can lead to degradation. Monitor the reaction by TLC and stop the reflux once the starting materials are consumed.
-
Reactant stability: Consider the thermal stability of your reactants. Ethoxymethylenemalononitrile and 2-hydroxyethylhydrazine may decompose at excessively high temperatures.
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, with a focus on temperature control.
Materials:
-
2-hydroxyethylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
In a reaction flask equipped with a condenser and a magnetic stirrer, dissolve 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml).
-
Heat the solution to 50°C with stirring.[1]
-
In a separate flask, dissolve ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml).
-
Over a period of 10 minutes, add the warm solution of ethoxymethylenemalononitrile to the heated solution of 2-hydroxyethylhydrazine.
-
Wash the addition flask with a small amount of ethanol (50 ml) and add it to the main reaction mixture to ensure a complete transfer.
-
Heat the reaction mixture to reflux and maintain this temperature for 2.5 hours.[1]
-
After the reflux period, allow the solution to cool to room temperature overnight.
-
Collect the resulting golden-brown crystals by filtration.
-
Wash the crystals with diethyl ether and dry them in vacuo at room temperature.
Data Presentation
| Parameter | Recommended Value | Potential Issue if Deviated | Troubleshooting |
| Initial Reaction Temperature | 50°C[1] | Too Low: Incomplete reaction, low yield.[2] Too High: Formation of byproducts. | Monitor with TLC. Adjust heating mantle/bath. |
| Addition Time | 10 minutes[1] | Too Fast: Exothermic reaction, potential for side products. | Add in portions, monitor internal temperature. |
| Reflux Time | 2.5 hours[1] | Too Short: Incomplete cyclization, low yield. Too Long: Product degradation, lower yield. | Monitor reaction progress via TLC. |
| Cooling Process | Cool to room temperature overnight[1] | Too Fast: Impure crystals, lower isolated yield. | Allow for slow, undisturbed crystallization. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical diagram for troubleshooting temperature-related issues in the synthesis.
References
preventing O-alkylation side reactions with the 2-hydroxyethyl group
Welcome to the technical support center for managing O-alkylation side reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent undesired alkylation of the 2-hydroxyethyl moiety during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving substrates with a 2-hydroxyethyl group, where O-alkylation competes with the desired reaction, such as N-alkylation.
Question: My reaction is producing a significant amount of the O-alkylated byproduct alongside my desired N-alkylated product. How can I improve selectivity for N-alkylation?
Answer:
Improving selectivity for N-alkylation over O-alkylation requires optimizing several reaction parameters. The nitrogen in a 2-aminoethanol derivative is generally more nucleophilic than the oxygen. However, under strongly basic conditions, the hydroxyl group can be deprotonated, increasing its nucleophilicity and leading to competitive O-alkylation.
Recommended Actions:
-
Choice of Base: Avoid excessively strong bases that can readily deprotonate the alcohol (e.g., NaH, LHMDS). Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often preferred as they are less likely to generate a significant concentration of the alkoxide.
-
Solvent Selection: The solvent can influence which site is alkylated. Protic solvents can solvate the amine, potentially hindering its reactivity, while aprotic polar solvents may favor N-alkylation.
-
Protecting Group Strategy: The most definitive way to prevent O-alkylation is to protect the hydroxyl group before the alkylation step. This strategy adds two steps to the synthesis (protection and deprotection) but guarantees regioselectivity.
-
Stoichiometry: Using a large excess of the amino alcohol substrate can sometimes favor mono-N-alkylation and suppress side reactions. For instance, in phase-transfer catalysis (PTC) conditions, using a 5:1 ratio of ethanolamine to allyl bromide resulted in the exclusive formation of the N-mono-alkylated product.
Below is a decision-making workflow for troubleshooting this issue.
Question: I am trying to perform a mono-N-alkylation, but I am getting a mixture of mono- and di-alkylated products. How can I prevent the secondary amine from reacting further?
Answer:
The formation of di-alkylated products occurs because the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.
Recommended Actions:
-
Control Stoichiometry: Use a significant excess of the primary amino alcohol relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine rather than the newly formed secondary amine.
-
Chelation Strategy: For 1,3-amino alcohols, a selective mono-N-alkylation can be achieved by forming a stable chelate with 9-borabicyclononane (9-BBN).[1] This method protects the amine and allows for selective mono-alkylation.
-
Reductive Amination: If applicable, consider an alternative synthetic route such as reductive amination of an aldehyde with the amino alcohol. This method is often highly selective for mono-alkylation.
-
Protecting the Amine: Introduce a protecting group on the nitrogen that can be removed later, such as a Boc or Cbz group. This allows for protection of the hydroxyl, alkylation of the protected amine (if applicable to the protecting group), and subsequent deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the 2-hydroxyethyl moiety to prevent O-alkylation?
The ideal protecting group should be stable to the N-alkylation conditions and easy to remove selectively. Common choices for alcohols include silyl ethers and benzyl ethers.[2][3][4]
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Notes |
| t-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to most bases and mild reducing agents. Sensitive to strong acid and fluoride ions.[3] |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | TBAF, THF; or mild acid | More sterically hindered and more stable to acid than TBDMS. |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, THF | Hydrogenolysis (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions. Removed by catalytic hydrogenation.[2] |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), PTSA (cat.), DCM | Mild aqueous acid (e.g., HCl, AcOH) | Stable to bases, organometallics, and reducing agents. Introduces a new stereocenter. Sensitive to acid.[3] |
Q2: How do reaction conditions (base, solvent, temperature) influence N- vs. O-alkylation selectivity?
Reaction conditions play a critical role in determining the outcome.
-
Base: Strong bases (e.g., NaH) favor O-alkylation by deprotonating the hydroxyl group to form a potent alkoxide nucleophile. Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred for selective N-alkylation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are often used for alkylations. They effectively solvate cations but leave anions (the nucleophiles) relatively free, enhancing reactivity. The choice can influence the relative nucleophilicity of the N and O atoms.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically controlled product, but may also lead to more side reactions. It is often best to start at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction progress.
The interplay between these factors determines the regioselectivity, as illustrated below.
Key Experimental Protocols
Protocol 1: Protection of a 2-Hydroxyethyl Group using TBDMS-Cl
This protocol describes a general procedure for protecting the primary hydroxyl group of a 2-(alkylamino)ethanol derivative as a TBDMS ether to prevent O-alkylation in a subsequent step.
Materials:
-
2-(Alkylamino)ethanol substrate (1.0 eq)
-
t-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-(alkylamino)ethanol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.
Protocol 2: Selective Mono-N-Alkylation of MEA using Phase-Transfer Catalysis
This protocol is adapted from a method for the selective mono-N-alkylation of monoethanolamine (MEA).
Materials:
-
Monoethanolamine (MEA) (5.0 eq)
-
Alkyl Bromide (e.g., nonyl bromide) (1.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
50% aqueous NaOH solution
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethanolamine (5.0 eq), the alkyl bromide (1.0 eq), TBAB (0.1 eq), and toluene.
-
Heat the reaction mixture to 85-90 °C.
-
Stir vigorously for 3-4 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure N-alkylethanolamine. The high excess of MEA ensures it primarily acts as the nucleophile and base, favoring the mono-alkylated product.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile and a structurally related alternative, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of published, assigned spectra for the primary compound, this guide presents an expected characterization based on data from analogous structures, offering a valuable predictive tool for researchers.
Chemical Structures and Atom Numbering
To facilitate the interpretation of the NMR data, the chemical structures and atom numbering for both the target compound and its comparative alternative are provided below.
¹H NMR Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts for this compound alongside the experimental data for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
| Proton Assignment | This compound (Expected δ, ppm) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Experimental δ, ppm)[1] | Multiplicity | Notes |
| H3 | ~7.5 - 7.8 | 7.62 (t, J = 11.5 Hz) | Singlet (or Triplet in cited data) | The pyrazole ring proton. |
| NH₂ | ~5.0 - 7.0 | 6.73 (s) | Broad Singlet | Exchangeable with D₂O. Chemical shift is solvent and concentration dependent. |
| N-CH₂ | ~4.1 - 4.3 | - | Triplet | |
| CH₂-OH | ~3.7 - 3.9 | - | Triplet | |
| OH | ~4.5 - 5.5 | - | Broad Singlet | Exchangeable with D₂O. |
| Phenyl-H | - | 7.11 - 7.40 (m) | Multiplet | Aromatic protons of the phenyl group. |
¹³C NMR Data Comparison
The table below presents the expected ¹³C NMR chemical shifts for this compound and the experimental data for the phenyl-substituted analogue.
| Carbon Assignment | This compound (Expected δ, ppm) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Experimental δ, ppm)[1] | Notes |
| C5 | ~150 - 155 | 153.12 | Carbon bearing the amino group. |
| C3 | ~135 - 140 | 144.40 | |
| C4 | ~90 - 95 | Not explicitly assigned, but expected in the aromatic region. | Carbon bearing the cyano group. |
| CN | ~115 - 120 | 112.79 | Carbon of the nitrile group. |
| N-CH₂ | ~50 - 55 | - | |
| CH₂-OH | ~60 - 65 | - | |
| Phenyl-C | - | 120.33, 127.25, 128.33, 128.81, 129.03, 129.31, 129.46, 130.91, 133.90, 135.81, 142.44 | Aromatic carbons of the phenyl group. |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra of pyrazole derivatives is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration and solubility.
-
NMR Characterization Workflow
The logical progression for the complete NMR characterization of a novel pyrazole derivative can be visualized as a systematic workflow.
This guide provides a foundational understanding of the NMR characteristics of this compound by leveraging data from a closely related analogue. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.
References
A Comparative Guide to HPLC Analysis for Purity Determination of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective drugs. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines two primary HPLC approaches—Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental protocols and data presentation to aid in method selection and implementation.
Comparison of HPLC Methods
The choice between RP-HPLC and HILIC for the analysis of this compound depends on the specific requirements of the analysis, including the potential impurity profile and the desired retention characteristics. Below is a summary of proposed starting conditions for both methods.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | Silica or Amide (e.g., Waters Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 minutes | 95-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Diluent | Water/Acetonitrile (90:10) | Acetonitrile/Water (90:10) |
Experimental Protocols
Detailed methodologies for the proposed HPLC analyses are provided below. These protocols are intended as a starting point for method development and validation.
Reverse-Phase HPLC (RP-HPLC) Protocol
Objective: To separate this compound from its potential non-polar and moderately polar impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample: this compound standard and sample solutions (approximately 1 mg/mL) prepared in a mixture of water and acetonitrile (90:10 v/v).
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the following gradient program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Monitor the eluent at a wavelength of 210 nm.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Objective: To enhance the retention and separation of the highly polar this compound and its polar impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: Waters Atlantis HILIC Silica (4.6 x 150 mm, 3 µm) or equivalent.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Sample: this compound standard and sample solutions (approximately 1 mg/mL) prepared in a mixture of acetonitrile and water (90:10 v/v).
Chromatographic Conditions:
-
Set the column temperature to 35 °C.
-
Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A at a flow rate of 1.0 mL/min for at least 20 minutes.
-
Inject 10 µL of the sample solution.
-
Run the following gradient program:
-
0-2 min: 95% B
-
2-15 min: Linear gradient from 95% to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 95% B
-
20-30 min: Re-equilibration at 95% B
-
-
Monitor the eluent at a wavelength of 210 nm.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the two HPLC methods, the following diagrams are provided.
Caption: General workflow for HPLC purity analysis.
Caption: Comparison of RP-HPLC and HILIC principles.
Conclusion
Both Reverse-Phase HPLC and Hydrophilic Interaction Liquid Chromatography offer viable approaches for the purity determination of this compound. RP-HPLC is a robust and widely used technique that may be suitable if potential impurities are significantly less polar than the main compound. However, for comprehensive analysis of polar impurities and to ensure adequate retention of the highly polar target analyte, HILIC presents a powerful alternative. The choice of method should be guided by preliminary screening experiments and a thorough understanding of the potential impurity profile of the sample. The provided protocols serve as a solid foundation for developing a validated, high-quality analytical method for this important pharmaceutical intermediate.
comparison of synthetic routes to 1-substituted 5-aminopyrazoles
A Comprehensive Guide to the Synthetic Routes of 1-Substituted 5-Aminopyrazoles for Researchers and Drug Development Professionals
The 1-substituted 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and regioselective synthesis of these molecules is of paramount importance for the discovery and development of new therapeutic agents. This guide provides a comparative overview of the most common synthetic routes to 1-substituted 5-aminopyrazoles, supported by quantitative data and detailed experimental protocols.
Principal Synthetic Methodologies
The synthesis of 1-substituted 5-aminopyrazoles is dominated by the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. This versatile method allows for the introduction of a wide variety of substituents at the 1, 3, and 4-positions of the pyrazole ring.[1][2] Alternative strategies often involve precursors like malononitrile and its derivatives, offering different pathways to this valuable heterocyclic core.
Route 1: Condensation of β-Ketonitriles with Substituted Hydrazines
This is the most widely employed and versatile method for the synthesis of 1-substituted 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. The regioselectivity of the cyclization is a key consideration when using unsymmetrical β-ketonitriles or substituted hydrazines.
Caption: Synthetic pathway from β-ketonitriles.
Route 2: From Malononitrile Derivatives
An alternative approach involves the use of malononitrile or its derivatives. For instance, the reaction of a malononitrile dimer with a substituted hydrazine can yield 1-substituted 3-amino-5-cyanomethylpyrazoles.[3][4] This method provides a different substitution pattern on the pyrazole ring.
Caption: Synthetic pathway from malononitrile derivatives.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the desired substitution pattern, availability of starting materials, and the desired scale of the reaction. The following table summarizes quantitative data for selected synthetic examples.
| Route | Precursors | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Benzoylacetonitrile, Phenylhydrazine | Ethanol, reflux | 5-Amino-1,3-diphenyl-1H-pyrazole | High | [1][2] |
| 1 | α-Trifluoroacetylbenzyl cyanide, 2-Hydrazino-4-methylquinoline | Room temperature | 5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-3H-pyrazole | Good | [1] |
| 1 | 4-(1-Cyano-2-oxoethyl)benzamide, Hydrazine | Solid-phase synthesis, cleavage from resin | 4-(5-Amino-1H-pyrazol-3-yl)benzamide | Good | [1][2] |
| 2 | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile dimer), Hydrazine hydrate | Ethanol, reflux, 15 min | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 71 | [3] |
| Alt. | Benzoyl isothiocyanate, Malononitrile, Alkyl halide, Hydrazine hydrate | 1. KOH/EtOH 2. Alkylation 3. Reflux with piperidine | N-(4-Cyano-3-(alkylthio)-1H-pyrazol-5-yl)benzamide | Good | [5] |
Experimental Protocols
General Procedure for Route 1: Synthesis of 1,3-Disubstituted 5-Aminopyrazoles from β-Ketonitriles
A solution of the β-ketonitrile (1 equivalent) and the substituted hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.
Example: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (from Malononitrile Dimer - Route 2) [3]
To a solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2.64 g, 0.02 mol) in 20 mL of boiling ethanol, 85% hydrazine hydrate (1.1 g, 0.022 mol) is added at a rate that maintains the boiling of the reaction mixture without external heating. The exothermic reaction is accompanied by the evolution of ammonia. After the addition is complete, the mixture is refluxed for an additional 15 minutes and then allowed to cool to room temperature. The product is collected by filtration and recrystallized from glacial acetic acid. Yield: 71%.
Regioselectivity in the Synthesis of 1-Substituted 5-Aminopyrazoles
A significant challenge in the synthesis of 1-substituted 5-aminopyrazoles arises from the potential for the formation of regioisomers when using unsymmetrical reagents. The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions such as pH.[2]
For the reaction of a substituted hydrazine with a β-ketonitrile, the initial nucleophilic attack can occur from either nitrogen atom of the hydrazine at the carbonyl carbon. The subsequent cyclization then determines the final substitution pattern. Under basic conditions, the reaction may favor the kinetic product, while neutral or acidic conditions at elevated temperatures can lead to the thermodynamically more stable isomer.[2]
Caption: Factors influencing regioselectivity.
Conclusion
The synthesis of 1-substituted 5-aminopyrazoles is a well-established field with the condensation of β-ketonitriles and hydrazines remaining the most robust and versatile method. However, alternative routes from malononitrile and other precursors provide access to different substitution patterns. Careful consideration of the starting materials and reaction conditions is crucial for achieving the desired product with high yield and regioselectivity. The experimental protocols and comparative data presented in this guide are intended to assist researchers in the selection and optimization of synthetic routes for their specific drug discovery and development needs.
References
A Comparative Guide to the Reactivity of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile and 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
| Compound | Structure |
| 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | ![]() |
| 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | ![]() |
Reactivity Comparison: Theoretical Insights
The primary difference between the two molecules lies in the N1-substituent: a 2-hydroxyethyl group versus a methyl group. This variation is expected to influence the reactivity of the pyrazole ring, the 5-amino group, and the 4-cyano group through a combination of electronic and steric effects.
Electronic Effects:
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction. This effect slightly increases the electron density of the pyrazole ring, potentially enhancing the nucleophilicity of the 5-amino group and making the ring more susceptible to electrophilic attack.
-
2-Hydroxyethyl Group (-CH₂CH₂OH): The 2-hydroxyethyl group has a more complex electronic influence. The alkyl chain is inductively electron-donating, similar to the methyl group. However, the terminal hydroxyl group (-OH) can participate in hydrogen bonding, both intramolecularly with the pyrazole nitrogens or the amino group, and intermolecularly with solvents or reactants. This hydrogen bonding capability can modulate the electron density and accessibility of the reactive sites. The oxygen atom's electronegativity also introduces a slight electron-withdrawing inductive effect, which might counteract the donating effect of the alkyl chain to some extent.
Steric Effects:
The 2-hydroxyethyl group is sterically more demanding than the methyl group. This increased bulk could hinder the approach of reactants to the adjacent N1-position and the 5-amino group, potentially leading to lower reaction rates compared to the methyl-substituted analog in certain reactions.
Reactivity of the 5-Amino Group:
The 5-amino group is a key reactive center in both molecules, capable of undergoing various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[1][2][3] The nucleophilicity of this amino group is influenced by the N1-substituent. The methyl group's electron-donating nature is expected to enhance the nucleophilicity of the 5-amino group. The net electronic effect of the 2-hydroxyethyl group is less straightforward, but it is also generally considered to be electron-donating.
Reactivity of the Pyrazole Ring:
The pyrazole ring itself can undergo electrophilic substitution, although the presence of the amino and cyano groups directs the substitution pattern. The electron-donating character of both the methyl and 2-hydroxyethyl groups at the N1 position would generally be expected to activate the ring towards electrophilic attack compared to an unsubstituted pyrazole.
Reactivity of the 4-Cyano Group:
The cyano group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine. The electronic influence of the N1-substituent on the reactivity of the cyano group is likely to be modest due to its distance.
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific compounds and related structures are available in the literature.
Synthesis of this compound
A common synthetic route involves the condensation of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile.
General Procedure: A solution of 2-hydroxyethylhydrazine in ethanol is heated, and a solution of ethoxymethylenemalononitrile in warm ethanol is added. The mixture is then refluxed for a period of time. Upon cooling, the product crystallizes and can be collected by filtration.
Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
The synthesis of N-alkylated 5-aminopyrazole-4-carbonitriles can be achieved through several methods, including the reaction of an appropriate hydrazine with a malononitrile derivative.[4][5][6]
General Procedure (adapted from multi-component synthesis): A mixture of an aromatic aldehyde, malononitrile, and methylhydrazine can be reacted in the presence of a suitable catalyst (e.g., calcined Mg-Fe hydrotalcite) in a solvent like ethanol at a specified temperature.[5][7] The product can then be isolated and purified.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
Unambiguous Structure Determination: A Comparative Guide to the Validation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structures, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary and often more accessible means of characterization.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance aspects of X-ray crystallography and its common alternatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition | Presence of functional groups |
| Sample Requirements | Single, high-quality crystal | Soluble sample in a deuterated solvent | Small sample amount, can be in solution or solid | Solid, liquid, or gas |
| Resolution | Atomic resolution | Atomic resolution for connectivity, lower for spatial arrangement in solution | Provides molecular formula | Functional group level |
| Strengths | Unambiguous determination of absolute and relative stereochemistry[1] | Provides information on the molecule's structure and dynamics in solution[2][3] | High sensitivity, provides exact molecular weight and formula | Fast, non-destructive, good for identifying key functional groups |
| Limitations | Requires the growth of suitable crystals, which can be challenging[1][4] | Can be complex to interpret for large molecules, does not provide solid-state conformation[5][6] | Does not provide information on stereochemistry or atom connectivity | Provides limited information on the overall molecular structure |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the synthesis and structural characterization of this compound.
Synthesis of this compound
A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C. To this, a solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over ten minutes. The mixture is then heated under reflux for 2.5 hours. After cooling to room temperature overnight, the resulting golden-brown crystals are collected by filtration, washed with ether, and dried under vacuum to yield the final product.[7]
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles. For a related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the crystal structure was solved and refined to provide detailed bond lengths and angles.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For a comprehensive analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum identify the different carbon environments. For similar 5-amino-1H-pyrazole-4-carbonitrile derivatives, characteristic peaks for the amino protons, pyrazole proton, and other substituents are observed and assigned.[9][10]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory), a liquid, or a gas.
-
Data Acquisition: The sample is exposed to infrared radiation, and the absorption of radiation at different wavenumbers is measured.
-
Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For 5-amino-1H-pyrazole-4-carbonitrile derivatives, characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C=C/C=N stretching (pyrazole ring) are expected.[10]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, comparing the path of X-ray crystallography with other spectroscopic techniques.
Caption: Workflow for structural validation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. news-medical.net [news-medical.net]
- 4. news-medical.net [news-medical.net]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. differencebetween.com [differencebetween.com]
- 7. prepchem.com [prepchem.com]
- 8. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Spectroscopic Showdown: Unraveling the Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile Through a Comparative Analysis of Its Precursors
A detailed spectroscopic comparison of the pharmaceutical intermediate 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile with its precursors—malononitrile and 2-hydrazinoethanol—provides critical insights into the chemical transformations occurring during its synthesis. This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for each compound, offering researchers and drug development professionals a clear benchmark for reaction monitoring and quality control.
The synthesis of this compound, a key building block in the development of various therapeutic agents, involves the cyclization of malononitrile and 2-hydrazinoethanol, often via an ethoxymethylenemalononitrile intermediate. Spectroscopic analysis at each stage of this process is paramount for verifying the structure of the intermediates and the final product, ensuring the integrity of the synthetic pathway.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its precursors.
| Compound | Spectroscopic Technique | Key Data |
| Malononitrile | ¹H NMR (CDCl₃) | δ 3.55 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 25.0, 112.5 | |
| FTIR (KBr, cm⁻¹) | ~2260 (C≡N), ~2900 (C-H) | |
| Mass Spec (EI, m/z) | 66 [M]⁺, 65 [M-H]⁺ | |
| 2-Hydrazinoethanol | ¹H NMR (D₂O) | δ 2.89 (t, 2H), 3.70 (t, 2H) |
| ¹³C NMR (D₂O) | δ 55.4, 62.1 | |
| FTIR (neat, cm⁻¹) | ~3300-3400 (O-H, N-H), ~2850-2950 (C-H) | |
| Mass Spec (EI, m/z) | 76 [M]⁺, 45 [M-CH₂OH]⁺ | |
| Ethoxymethylenemalononitrile | ¹H NMR (Acetone-d₆) | δ 1.42 (t, 3H), 4.55 (q, 2H), 8.25 (s, 1H)[1] |
| ¹³C NMR (Acetone-d₆) | δ 14.5, 64.7, 75.1, 110.5, 112.5, 177.1[1] | |
| FTIR (KBr, cm⁻¹) | ~2228 (C≡N), ~1611 (C=C), ~1107 (C-O)[1] | |
| Mass Spec (EI, m/z) | 122 [M]⁺ | |
| This compound | ¹H NMR (DMSO-d₆) | Data not available in searched literature. Expected signals: singlet for pyrazole H, triplets for ethyl group, broad singlet for NH₂, singlet for OH. |
| ¹³C NMR (DMSO-d₆) | Data not available in searched literature. Expected signals for pyrazole ring carbons, ethyl group carbons, and nitrile carbon. | |
| FTIR (KBr, cm⁻¹) | Data not available in searched literature. Expected bands: ~3200-3400 (N-H, O-H), ~2220 (C≡N), ~1640 (C=N), ~1550 (N-H bend). | |
| Mass Spec (EI, m/z) | For the closely related analog, 5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile, a molecular ion peak at m/z 166 is observed.[2] |
Note: Specific experimental spectroscopic data for this compound was not available in the searched literature. The expected spectral characteristics are based on the known structure and data from analogous compounds.
Experimental Protocols
Standard protocols for the spectroscopic analysis of the compounds are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron Impact (EI) ionization was used to generate charged fragments.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed and detected.
Visualizing the Transformation
The synthesis of this compound from its precursors is a clear illustration of chemical transformation, which can be visualized through the following diagrams.
Caption: Synthetic pathway to the target compound.
The workflow for the spectroscopic analysis, a critical component of quality control in chemical synthesis, is depicted below.
Caption: Spectroscopic analysis workflow.
Discussion
The spectroscopic data clearly delineates the structural changes from the simple acyclic precursors to the final heterocyclic product.
-
Malononitrile: The ¹H NMR shows a characteristic singlet for the methylene protons, while the ¹³C NMR displays signals for the methylene and nitrile carbons. The strong absorption band around 2260 cm⁻¹ in the FTIR spectrum is indicative of the C≡N stretch.
-
2-Hydrazinoethanol: The ¹H NMR spectrum exhibits two triplets corresponding to the two methylene groups. The FTIR spectrum is dominated by broad O-H and N-H stretching bands.
-
Ethoxymethylenemalononitrile: The formation of this intermediate is confirmed by the appearance of signals for the ethoxy group (a quartet and a triplet) and a singlet for the vinylic proton in the ¹H NMR spectrum. The ¹³C NMR and FTIR spectra further support the presence of the C=C double bond and the ether linkage.[1]
-
This compound: Although experimental data was not found, the anticipated spectra would confirm the formation of the pyrazole ring. The ¹H NMR would show the disappearance of the vinylic proton of the intermediate and the appearance of a new aromatic proton signal characteristic of the pyrazole ring, along with signals for the amino and hydroxyl protons. The ¹³C NMR would show a distinct set of signals for the five-membered heterocyclic ring. The FTIR spectrum would be expected to show characteristic N-H stretching and bending vibrations of the amino group, in addition to the C≡N and O-H stretches. The mass spectrum of a similar compound suggests that the molecular ion peak would be readily identifiable.[2]
References
Quantitative Analysis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in a Reaction Mixture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile in a complex reaction mixture. We will explore three common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide presents objective comparisons of their performance based on experimental data from analogous compounds and provides detailed, adaptable experimental protocols.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics for each method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, with UV detection. | Separation of volatile compounds followed by mass-based detection. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of nuclei. |
| Typical Linearity Range | 0.5 - 150 µg/mL | 0.01 - 10 µg/mL[1] | 0.1 - 5.0 mg/mL[2] |
| Limit of Detection (LOD) | 0.1 - 4 µg/mL[3] | 0.002 - 3 µg/g[1] | 0.02 - 0.25 mg/mL[2][4] |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/mL[3] | 0.008 - 10 µg/g | 0.07 - 0.80 mg/mL[2][4] |
| Precision (%RSD) | < 2%[3] | < 10% | < 1%[4] |
| Accuracy (% Recovery) | 98 - 102%[5] | 90 - 110% | 98 - 102% |
| Sample Preparation | Dilution, filtration. | Derivatization may be required, extraction. | Simple dissolution in a deuterated solvent. |
| Analysis Time | 10 - 30 minutes per sample. | 20 - 40 minutes per sample. | 5 - 15 minutes per sample. |
| Strengths | Robust, widely available, good for non-volatile compounds. | High sensitivity and selectivity, structural information from MS. | Non-destructive, requires no specific reference standard for the analyte, fast. |
| Weaknesses | Requires a chromophore, potential for co-elution. | Requires volatile and thermally stable compounds, potential for matrix effects. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following protocols are detailed methodologies for the quantitative analysis of this compound. These are model protocols based on established methods for similar pyrazole derivatives and should be optimized and validated for the specific reaction mixture.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of the target analyte in a reaction mixture, assuming it possesses a UV chromophore.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% TFA. Filter and degas the mobile phase before use.[5]
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 237 nm, to be confirmed by UV scan of the analyte.[6]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive and selective quantification of the analyte, especially in complex matrices, provided it is volatile and thermally stable or can be derivatized.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade).
-
Methanol (GC grade).
-
A suitable internal standard (e.g., a stable isotope-labeled analog or a compound with similar properties).
-
Derivatizing agent if necessary (e.g., BSTFA).
Procedure:
-
Internal Standard Solution: Prepare a stock solution of the internal standard in dichloromethane.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. Create calibration standards by spiking known amounts of the standard stock solution and a fixed amount of the internal standard solution into vials and evaporating to dryness. If derivatization is needed, add the derivatizing agent and heat as required. Reconstitute in dichloromethane.
-
Sample Preparation: To an aliquot of the reaction mixture, add the internal standard. Perform a liquid-liquid extraction with dichloromethane. The organic layer may need to be concentrated or diluted. If necessary, perform derivatization.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using this curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and a precise amount of the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
-
Quantification: Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Workflow for quantitative analysis using HPLC.
Caption: Comparison of key performance attributes.
References
- 1. scholars.direct [scholars.direct]
- 2. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Promise of 1-(Hydroxyalkyl)-Substituted Pyrazoles: A Literature Review
A comprehensive review of scientific literature reveals the significant and diverse biological activities of 1-(hydroxyalkyl)-substituted pyrazoles, highlighting their potential as promising scaffolds in drug discovery. These compounds have demonstrated a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes associated biological pathways to provide a valuable resource for researchers, scientists, and drug development professionals.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and the introduction of a hydroxyalkyl substituent at the N1 position has been shown to modulate and enhance its biological profile. This substitution can influence the compound's solubility, pharmacokinetic properties, and interaction with biological targets.
Anticancer Activity
Several 1-(hydroxyalkyl)-substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines. Notably, derivatives of 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide have shown activity against the A549 human lung cancer cell line. Furthermore, ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate has been identified as a potential anticancer agent, purportedly targeting Dystrophia Myotonica-Protein Kinase (DMPK) and a Ca2+-binding protein.[1] Another example, 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid, has also been reported to possess anticancer properties.[2]
Table 1: Anticancer Activity of 1-(Hydroxyalkyl)-Substituted Pyrazoles
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung) | Cytotoxicity | - | [3] |
| Ethyl 1-(2-hydroxypentyl)-5-(ureido)-1H-pyrazole-4-carboxylate | - | Anticancer | Potential DMPK inhibitor | [1] |
| 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid | A549 (Lung) | Cytotoxicity | - | [2] |
Antimicrobial Activity
The antimicrobial potential of this class of pyrazoles is also significant. 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid has been reported to exhibit antimicrobial activity.[2] In a notable study, a 1-(hydroxypropyl)-substituted pyrazole, specifically 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol, demonstrated antibacterial effects when formulated as nanoparticles.[4] This approach highlights a strategy to overcome potential solubility issues and enhance the bioavailability of these compounds.
Table 2: Antimicrobial Activity of 1-(Hydroxyalkyl)-Substituted Pyrazoles
| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value | Reference |
| 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid | Bacteria/Fungi | Antimicrobial | - | [2] |
| 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol Nanoparticles | Bacteria | Antibacterial | - | [4] |
Enzyme and Protein-Protein Interaction Inhibition
1-(Hydroxyalkyl)-substituted pyrazoles have also been explored as inhibitors of specific enzymes and protein-protein interactions, which are crucial in various disease pathways. A 1-(2-hydroxyethyl) derivative of a pyrazolo[4,3-c]pyridine was investigated as an inhibitor of the PEX14-PEX5 protein-protein interaction, which is essential for peroxisomal protein import and a potential therapeutic target in trypanosomal infections. Additionally, ethyl esters of 1-(2-hydroxyalkyl)-5-(ureido)-1H-pyrazole-4-carboxylic acid have been identified as inhibitors of human neutrophil chemotaxis, a key process in inflammation.
Table 3: Enzyme and Protein-Protein Interaction Inhibition by 1-(Hydroxyalkyl)-Substituted Pyrazoles
| Compound/Derivative Class | Target | Activity Metric | Value | Reference |
| 1-(2-hydroxyethyl)pyrazolo[4,3-c]pyridine derivative | PEX14-PEX5 Interaction | Inhibition | - | |
| 1-(2-hydroxyalkyl)-5-(ureido)-1H-pyrazole-4-carboxylic acid ethyl esters | Human Neutrophil Chemotaxis | Inhibition | - |
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments cited in the literature are provided below.
Cytotoxicity Assay against A549 Human Lung Cancer Cells (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The 1-(hydroxyalkyl)-substituted pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the 1-(hydroxyalkyl)-substituted pyrazole are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Human Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directional migration of neutrophils in response to a chemoattractant.[7][8][9]
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., IL-8), and the upper chamber contains the isolated neutrophils, which may be pre-incubated with the test compound.
-
Incubation: The chamber is incubated at 37°C to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, the membrane is fixed and stained, and the number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The chemotactic index is calculated by comparing the number of migrated cells in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. criver.com [criver.com]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile must adhere to stringent safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection. Based on available safety data for structurally similar pyrazole and nitrile compounds, this chemical should be treated as a hazardous substance. It is classified as a skin and eye irritant, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be used. Always inspect gloves for tears or degradation before use and replace them immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing from splashes. |
| Respiratory Protection | Respirator | When handling the solid powder or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. The choice of cartridge should be based on a risk assessment. For fine powders, a particulate filter (e.g., N95, P100) may be sufficient. For operations with the potential for vapor generation, an organic vapor cartridge, potentially with an ammonia/methylamine cartridge, should be considered.[4][5][6] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is crucial for laboratory safety and environmental compliance.
Handling and Storage
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, evacuate the immediate area and alert laboratory personnel. For a small spill of solid material, carefully scoop the powder into a designated waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container. Do not use combustible materials, such as paper towels, to absorb flammable solutions. The spill area should be decontaminated after cleanup.
Decontamination
For routine decontamination of laboratory surfaces and equipment that have come into contact with the compound, wipe the area with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. For spills, a more robust decontamination may be necessary, potentially involving a dilute bleach solution followed by a water rinse to remove any residual bleach.[7][8]
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[9]
| Waste Stream | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and any associated hazard symbols. | Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of in regular trash.[9] |
| Liquid Waste | Collect in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration. | Segregate from other waste streams where possible. Arrange for professional disposal. Do not pour down the drain.[9] |
| Contaminated Sharps | Dispose of in a designated sharps container. | Treat as hazardous waste and arrange for professional disposal. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal of this compound.
Caption: Step-by-step workflow for the safe handling of the compound.
Caption: Procedural workflow for the proper disposal of waste.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. 3m.com [3m.com]
- 5. bestsafetyequipments.com [bestsafetyequipments.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. uml.edu [uml.edu]
- 8. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


